Technical Documentation Center

3-Fluoro-5-hydroxy-4-methoxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

Core Science & Biosynthesis

Foundational

3-Fluoro-5-hydroxy-4-methoxybenzaldehyde CAS 79418-74-9 properties

An In-depth Technical Guide to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3) Abstract This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, a key fluorinated aryl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3)

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, a key fluorinated aryl building block in synthetic and medicinal chemistry. Known also as 5-Fluorovanillin, this compound's strategic placement of fluoro, hydroxyl, and methoxy functional groups on a benzaldehyde core makes it a versatile precursor for a range of complex molecules and biologically active agents. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and significant applications in drug discovery, including the development of novel anti-inflammatory, antimicrobial, and cytoprotective compounds. Additionally, it offers detailed protocols for its synthesis and safe handling, designed for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Compound Identification and Properties

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde that serves as a critical intermediate in organic synthesis. The fluorine atom imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds, a highly sought-after feature in drug development.

A Note on Nomenclature and CAS Number: The IUPAC name for this compound is 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, and its designated CAS number is 79418-78-3. It may also be referred to by its synonym, 5-Fluorovanillin. The CAS number 79418-74-9 as mentioned in the topic is not found in major chemical databases for this structure; 79418-78-3 is the correct identifier.

Physicochemical Characteristics

The compound is typically a solid at room temperature, with solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 79418-78-3[1][2]
Molecular Formula C₈H₇FO₃[1][2][3]
Molecular Weight 170.14 g/mol [1][4]
Appearance White to light yellow or brown crystalline powder[1][2][4]
Melting Point 114-118 °C[1][5]
Solubility Slightly soluble in DMSO and Methanol[1]
InChI Key OOGOFUKAJDPHDJ-UHFFFAOYSA-N[2][3]
SMILES COC1=C(O)C(F)=CC(C=O)=C1[2][3]
Spectroscopic Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While publicly available spectra are limited, the expected data can be reliably predicted based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Signals expected for the aldehydic proton (~9.8 ppm), aromatic protons (two singlets or narrow doublets between 7.0-7.5 ppm), a methoxy group singlet (~3.9 ppm), and a broad singlet for the phenolic hydroxyl group (variable, ~6.0 ppm, exchangeable with D₂O).
¹³C NMR Resonances anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (including those directly bonded to F, O, and C=O, showing characteristic C-F coupling), and the methoxy carbon (~56 ppm).
Mass Spec (MS) Predicted monoisotopic mass is 170.03792 Da. Expected adducts in ESI-MS include [M+H]⁺ at m/z 171.04520 and [M-H]⁻ at m/z 169.03064.[6]
Infrared (IR) Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic, ~3100 cm⁻¹), C=O stretching (aldehyde, ~1680 cm⁻¹), C=C stretching (aromatic, ~1600 cm⁻¹), and C-F stretching (~1200 cm⁻¹).

Synthesis and Chemical Reactivity

As a substituted benzaldehyde, this molecule's reactivity is governed by its three primary functional groups: the aldehyde, the phenolic hydroxyl, and the electron-rich aromatic ring.

Synthetic Pathway Overview

A common laboratory-scale synthesis involves the selective oxidation of a substituted phenol. The choice of a cobalt-based catalyst demonstrates a modern approach to achieving high yields under controlled conditions. This method avoids harsh reagents often associated with older oxidation protocols.

G cluster_0 Synthesis Workflow A 2-fluoro-6-methoxy- 4-methylphenol B Dissolution in Ethylene Glycol A->B C Addition of Co salt (catalyst) & NaOH (base) B->C D Reaction at 80°C under O₂ (1 atm) for 8h C->D E Work-up: Acidification (HCl) & Extraction (MTBE) D->E F Purification: Silica Gel Chromatography E->F G Product: 3-Fluoro-4-hydroxy- 5-methoxybenzaldehyde F->G

Caption: General workflow for synthesizing 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.

Detailed Synthesis Protocol

This protocol is based on a general procedure for the cobalt-catalyzed oxidation of methylphenols.[1]

Materials:

  • Starting Material: 2-fluoro-6-methoxy-4-methylphenol

  • Catalyst: Cobalt (II) salt (e.g., CoCl₂)

  • Base: Sodium Hydroxide (NaOH)

  • Solvent: Ethylene Glycol

  • Atmosphere: Oxygen (O₂) at 1 atm

  • Work-up Reagents: 2% Hydrochloric acid (HCl), Methyl tert-butyl ether (MTBE)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Petroleum ether, Ethyl acetate

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and an oxygen inlet, dissolve the starting material, 2-fluoro-6-methoxy-4-methylphenol (1 equivalent), the cobalt salt catalyst (e.g., 1-5 mol%), and NaOH (2-3 equivalents) in ethylene glycol.

  • Reaction Execution: Heat the mixture to 80°C and stir vigorously under an oxygen atmosphere (1 atm) for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Add 2% aqueous HCl to neutralize the base and protonate the product. Extract the aqueous mixture with MTBE (3x volumes). The use of MTBE is strategic due to its good phase separation from water and lower peroxide-forming tendency compared to diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system (e.g., 10:1 v/v) to isolate the pure 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.[1]

Applications in Drug Discovery and Materials Science

The true value of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde lies in its utility as a versatile building block.[1] The aldehyde group is a prime site for forming C=N bonds (imines/Schiff bases) and C=C bonds (via Wittig or aldol reactions), enabling the construction of diverse molecular scaffolds.

G cluster_derivatives Bioactive Derivatives A 3-Fluoro-4-hydroxy- 5-methoxybenzaldehyde B Schiff Bases (Antimicrobial Activity) A->B + Amines C Caffeic Acid Amide (CAPA) Analogs (Cytoprotective Effects) A->C + Wittig Reagents D Hydrazones (Anti-inflammatory Activity) A->D + Hydrazines E Curcuminoid Analogs (Anticancer Activity) A->E + Ketones (Aldol Condensation)

Caption: Synthetic utility leading to diverse bioactive compound classes.

Synthesis of Cytoprotective Agents

This compound is a key reagent in the synthesis of fluorinated derivatives of caffeic acid phenethyl amide (CAPA).[1][7][8] These derivatives have been investigated for their ability to protect cells from oxidative stress, a critical factor in numerous disease pathologies. The fluorine substitution is explored to modulate the compound's electronic and pharmacokinetic properties compared to the non-fluorinated parent molecule.

Development of Antimicrobial Compounds

Condensation of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde with various amine-containing molecules, such as aminopyrazoles, yields Schiff bases. One such derivative, 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, has been synthesized and studied for its potential antimicrobial properties.[1][7] The imine linkage is often crucial for the biological activity of this class of compounds.

Precursor to Anti-inflammatory and Anticancer Molecules

The aldehyde has been used to create:

  • Hydrazone derivatives that show potent inhibition of macrophage migration inhibitory factor (MIF), a key player in inflammatory responses.[9]

  • Curcuminoid analogs via aldol condensation, which have demonstrated significant cytotoxicity against human ovarian cancer cell lines.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is paramount to ensure personnel safety. This compound is classified as an irritant.[2][10]

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

GHS ClassificationHazard StatementSignal Word
Skin Corrosion/Irritation, Category 2H315: Causes skin irritationWarning [7][10]
Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritationWarning [7][10]
Specific target organ toxicity (single exposure), Category 3H335: May cause respiratory irritationWarning [7][10]
Safe Handling and First Aid Protocol

Adherence to standard laboratory safety protocols is required.

Engineering Controls & Personal Protective Equipment (PPE):

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[10][11][12]

  • Eye Protection: Wear chemical safety goggles or a face shield.[7] Eyewash stations should be readily accessible.[10]

  • Skin Protection: Wear nitrile or other appropriate protective gloves and a lab coat.[7] Avoid direct skin contact.[10]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[7]

First Aid Measures:

  • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[10][11]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Storage Recommendations

To maintain its integrity and purity, the compound should be stored under specific conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended as it is noted to be air sensitive.[1][2]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[10][11]

Conclusion

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3) is a high-value chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its trifunctional nature provides a versatile platform for generating a wide array of derivatives with promising biological activities, from antimicrobial to anticancer effects. The strategic incorporation of fluorine offers a pathway to enhance the pharmacokinetic profiles of new chemical entities. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for researchers aiming to leverage this potent building block in their scientific endeavors.

References

  • ChemicalBook. (n.d.). 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE CAS#: 79418-78-3.
  • Thermo Fisher Scientific. (2025). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 250 mg.
  • ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde synthesis.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97.
  • Bio-Connect. (2013). Safety Data Sheet.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum.
  • CymitQuimica. (n.d.). CAS 79418-78-3: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.
  • BLDpharm. (2023). 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (C8H7FO3).
  • MedChemExpress. (n.d.). 3-Fluoro-4-methoxybenzaldehyde (3-Fluoro-para-anisaldehyde).
  • Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
  • Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96%.
  • Manchester Organics. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | 79418-78-3.
  • Sigma-Aldrich. (n.d.). CAS 7447418.
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
  • Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g.
  • MilliporeSigma. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3.

Sources

Exploratory

5-fluoroisovanillin chemical structure and synonyms

An In-depth Technical Guide to 5-Fluoroisovanillin: Structure, Synthesis, and Potential Applications Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive mol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Fluoroisovanillin: Structure, Synthesis, and Potential Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design and development.[1][2][3] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound.[1][3] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides a comprehensive technical overview of 5-fluoroisovanillin, a fluorinated derivative of isovanillin. While specific data on 5-fluoroisovanillin is limited, this document synthesizes information from related compounds and established chemical principles to offer a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Synonyms

5-Fluoroisovanillin is a derivative of isovanillin, which is a phenolic aldehyde.[4] The systematic name for isovanillin is 3-hydroxy-4-methoxybenzaldehyde.[4] Consequently, 5-fluoroisovanillin is chemically defined as 5-fluoro-3-hydroxy-4-methoxybenzaldehyde .

Synonyms:

  • 5-Fluoro-3-hydroxy-4-methoxybenzaldehyde

  • 3-Fluoro-5-formylguaiacol

Caption: Chemical structure of 5-fluoroisovanillin.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇FO₃Calculated
Molecular Weight 170.14 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.Predicted

Synthesis and Methodology

A plausible synthetic route for 5-fluoroisovanillin can be devised from isovanillin through electrophilic fluorination. The hydroxyl group of isovanillin is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. The aldehyde group is a deactivating meta-director. The position targeted for fluorination (position 5) is ortho to the hydroxyl group and meta to the aldehyde group, making it a feasible site for electrophilic substitution.

A potential synthetic approach involves the protection of the phenolic hydroxyl group, followed by electrophilic fluorination, and subsequent deprotection.

Synthesis_Workflow start Isovanillin step1 Protection of -OH group start->step1 intermediate1 Protected Isovanillin step1->intermediate1 step2 Electrophilic Fluorination intermediate1->step2 intermediate2 Protected 5-Fluoroisovanillin step2->intermediate2 step3 Deprotection intermediate2->step3 end 5-Fluoroisovanillin step3->end

Caption: Proposed synthesis workflow for 5-fluoroisovanillin.

Hypothetical Experimental Protocol:

  • Protection of Isovanillin:

    • Dissolve isovanillin in a suitable solvent such as dichloromethane or acetone.

    • Add a protecting group reagent, for example, benzyl bromide or tert-butyldimethylsilyl chloride, in the presence of a base like potassium carbonate or triethylamine.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Purify the protected isovanillin by column chromatography.

  • Electrophilic Fluorination:

    • Dissolve the protected isovanillin in an appropriate solvent, such as acetonitrile or dichloromethane.

    • Add an electrophilic fluorinating agent, for instance, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

    • Stir the reaction mixture, possibly with heating, until the starting material is consumed (monitored by TLC).

    • Quench the reaction and perform an aqueous workup.

    • Purify the resulting protected 5-fluoroisovanillin by column chromatography.

  • Deprotection:

    • Dissolve the purified protected 5-fluoroisovanillin in a suitable solvent.

    • Perform deprotection under appropriate conditions. For a benzyl protecting group, this can be achieved by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). For a silyl protecting group, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.

    • Monitor the reaction for completion by TLC.

    • After completion, work up the reaction to isolate the crude product.

    • Purify the final product, 5-fluoroisovanillin, by recrystallization or column chromatography to yield a pure crystalline solid.

Applications in Research and Drug Development

The introduction of a fluorine atom into the isovanillin scaffold is anticipated to modulate its biological activity and pharmacokinetic profile, making 5-fluoroisovanillin a compound of interest for drug discovery.

  • Enzyme Inhibition: Isovanillin is known to be an inhibitor of aldehyde oxidase.[4] The fluorine substituent in 5-fluoroisovanillin could enhance its binding affinity to the enzyme's active site through favorable electrostatic interactions, potentially leading to a more potent and selective inhibitor.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation. The introduction of fluorine at the 5-position could block a potential site of metabolism, thereby increasing the in vivo half-life of the compound.[1][2]

  • Antimicrobial and Anticancer Activity: Vanillin derivatives have been explored for their antimicrobial and anticancer properties.[5] Fluorinated aromatic compounds are also known to exhibit a wide range of biological activities.[6] The combination of the isovanillin scaffold with a fluorine atom may lead to novel compounds with enhanced therapeutic potential in these areas.

  • Neurological Applications: The ability of fluorine to improve properties like membrane permeability and metabolic stability is particularly advantageous for drugs targeting the central nervous system.[2]

Safety and Handling

As there is no specific safety data available for 5-fluoroisovanillin, it is prudent to handle this compound with the precautions typically taken for other fluorinated aromatic aldehydes.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust, vapor, or mist.[7] Avoid contact with skin, eyes, and clothing.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media for fires involving this type of chemical, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

Sources

Foundational

The Strategic Fluorination of Isovanillin: A Technical Guide to Enhancing a Versatile Medicinal Scaffold

Abstract Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the well-known vanillin, has garnered significant attention in medicinal chemistry as a versatile and privileged scaffold.[1] Its inherent bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the well-known vanillin, has garnered significant attention in medicinal chemistry as a versatile and privileged scaffold.[1] Its inherent biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties, make it an attractive starting point for the development of novel therapeutic agents.[1][2] This technical guide explores the strategic incorporation of fluorine into the isovanillin framework, a powerful approach to modulate and enhance its pharmacological profile. By leveraging the unique properties of fluorine, researchers can fine-tune the physicochemical and pharmacokinetic properties of isovanillin derivatives, leading to compounds with improved potency, metabolic stability, and target selectivity.[3][4][5] This document provides an in-depth analysis of the rationale behind fluorination, synthetic strategies, potential therapeutic applications, and detailed experimental protocols for the synthesis and evaluation of fluorinated isovanillin derivatives.

The Rationale for Fluorinating the Isovanillin Scaffold

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[5][6] The unique electronic properties and small size of the fluorine atom can profoundly influence a molecule's behavior in a biological system.[4][7]

Key advantages of fluorination relevant to the isovanillin scaffold include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s.[8][9][10] Aromatic hydroxylation is a common metabolic pathway for phenolic compounds like isovanillin. Introducing fluorine at metabolically labile positions can block this breakdown, thereby increasing the drug's half-life and bioavailability.[3][11][12]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within the isovanillin ring, impacting the pKa of the phenolic hydroxyl group and the basicity of other functionalities.[4][6][13] This can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and protein binding.[6][14]

  • Increased Binding Affinity: The substitution of hydrogen with fluorine can lead to more potent interactions with biological targets.[4][7] Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein residues, enhancing the binding affinity of the ligand.[7][15]

  • Improved Pharmacokinetics: By enhancing metabolic stability and membrane permeability, fluorination can lead to improved oral bioavailability and better distribution of the drug to its target tissues.[8][10][11]

The isovanillin scaffold possesses several sites amenable to fluorination, each offering a unique opportunity to modulate its properties. Strategic placement of fluorine can be guided by structure-activity relationship (SAR) studies of existing isovanillin derivatives to amplify desired biological effects.[16][17]

Synthetic Strategies for Fluorinated Isovanillin Derivatives

The synthesis of fluorinated isovanillin derivatives can be approached through various modern fluorination techniques. The choice of method depends on the desired position of the fluorine atom and the overall synthetic scheme. Late-stage fluorination, where fluorine is introduced at a later step in the synthesis, is often preferred as it allows for the diversification of a common intermediate.[12]

Electrophilic Fluorination

Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic rings like isovanillin. Reagents such as N-fluorobenzenesulfonimide (NFSI) can be used to directly fluorinate the aromatic ring.

G

Caption: General workflow for electrophilic fluorination.

Nucleophilic Aromatic Substitution (SNAAr)

For positions on the ring that are activated towards nucleophilic attack, or by using a precursor with a suitable leaving group (e.g., a nitro or bromo group), nucleophilic fluorination with fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) can be employed.[12]

G

Caption: Nucleophilic fluorination workflow.

Potential Therapeutic Applications and Structure-Activity Relationships

The diverse biological activities of isovanillin provide a rich landscape for enhancement through fluorination.

Anticancer Agents

Isovanillin and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][18] The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.[1]

  • SAR Insights: Chalcones and pyrazoline derivatives of isovanillin have shown significant anticancer potential.[1][19] The introduction of electron-withdrawing groups, such as fluorine, on the aromatic rings of these derivatives often enhances their activity.[16]

  • Fluorination Strategy: Fluorinating the isovanillin ring could increase the lipophilicity of the resulting derivatives, potentially improving their ability to cross cell membranes and reach intracellular targets.[10][20] Furthermore, blocking metabolic hydroxylation can maintain the active concentration of the drug for a longer period.

Enzyme Inhibitors

Isovanillin is a known inhibitor of aldehyde oxidase.[21][22] Derivatives of isovanillin have also shown inhibitory activity against other enzymes, such as cholinesterases and carbonic anhydrases.[23][24]

  • SAR Insights: The relative positioning of the hydroxyl and methoxy groups on the isovanillin scaffold is crucial for its inhibitory effects.

  • Fluorination Strategy: Replacing the hydroxyl or methoxy group with fluorine can act as a bioisosteric replacement, potentially altering the binding mode and inhibitory potency.[25][26] The strong electron-withdrawing nature of fluorine can also influence the acidity of the phenolic proton, which may be critical for binding to the enzyme's active site.[6][27]

Antimicrobial Agents

Isovanillin derivatives have exhibited both antibacterial and antifungal properties.[1][16]

  • SAR Insights: The presence of electron-withdrawing substituents at the para position of substituted amines in vanillin derivatives has been shown to be crucial for potent antimicrobial activity.[16]

  • Fluorination Strategy: Introducing fluorine onto the isovanillin ring could enhance the antimicrobial potency of its derivatives. The increased lipophilicity may also facilitate penetration through the microbial cell wall.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of fluorinated isovanillin derivatives.

Synthesis Protocol: Electrophilic Fluorination of Isovanillin

Objective: To synthesize 2-fluoro-isovanillin.

Materials:

  • Isovanillin

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a clean, dry round-bottom flask, dissolve isovanillin (1 equivalent) in anhydrous acetonitrile.

  • Add NFSI (1.1 equivalents) to the solution at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired fluorinated isovanillin derivative.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocol: MTT Assay for Anticancer Activity

Objective: To assess the cytotoxicity of fluorinated isovanillin derivatives against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Fluorinated isovanillin derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the fluorinated isovanillin derivatives in DMEM.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G

Caption: Workflow for the MTT cell viability assay.

Analytical Protocol: Determination of Total Organic Fluorine (TOF)

Objective: To quantify the total organic fluorine content in a sample, confirming the incorporation of fluorine into the synthesized derivatives.

Materials:

  • Synthesized fluorinated isovanillin derivative

  • Combustion Ion Chromatography (CIC) system

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Sample Preparation: Accurately weigh a sample of the synthesized compound. For complex matrices, perform a solid-phase extraction to isolate the organic fluorine compounds and remove inorganic fluoride.[28][29]

  • Combustion: Introduce the prepared sample into the combustion unit of the CIC system. The sample is combusted at a high temperature (typically around 900-1100°C) in an oxygen-rich atmosphere. This process converts all fluorine atoms into hydrogen fluoride (HF).[30]

  • Ion Chromatography: The gaseous products from the combustion, including HF, are passed through an absorption solution and then injected into an ion chromatograph.

  • Detection and Quantification: The ion chromatograph separates the fluoride ions from other combustion byproducts. The concentration of fluoride is then determined using a conductivity detector. The amount of total organic fluorine in the original sample is calculated based on the measured fluoride concentration.[28]

Conclusion and Future Perspectives

The strategic fluorination of isovanillin presents a promising avenue for the development of novel therapeutic agents with enhanced pharmacological properties. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and biological evaluation of fluorinated isovanillin derivatives. Future work should focus on building a comprehensive structure-activity relationship library for these compounds to guide the rational design of next-generation drug candidates. The versatility of the isovanillin scaffold, combined with the powerful modulatory effects of fluorine, offers a rich and underexplored area for medicinal chemistry research.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160. 3

  • O'Hagan D. The role of fluorine in medicinal chemistry. J. Fluorine Chem. 2008. 4

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. 2026. 5

  • AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development. 2025. 6

  • Singh, I., & Singh, J. Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. 7

  • Intel Market Research. Fluorinated Drugs Market Outlook 2025-2032. 2025. 11

  • Al-Ostoot, F. H., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 2025. 15

  • Sharma, P., et al. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Synthesis, 2021. 14

  • Ferreira, I. C. F. R., et al. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 2017.

  • Chemistry World. New method for fluorinating compounds. 2009. 31

  • Nargund, L. V. G., et al. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 2025. 12

  • Inhance Technologies. How Is Fluorine Used in the Medical Field? 2025. 8

  • BenchChem. Isovanillin: A Versatile Scaffold in Medicinal Chemistry. 2025. 1

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. 2025. 25

  • Al-Ostoot, F. H., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 2025. 13

  • Trojanowicz, M. Analytical Methods. RSC Publishing, 2011.

  • Baran, P. S., et al. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 2013. 32

  • Richardson, P. Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 2016. 33

  • Patani, G. A., & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 1996. 27

  • Gouverneur, V., & Müller, K. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Chemical Reviews, 2015. 26

  • Cambridge MedChem Consulting. Bioisosteric Replacements. 2021. 9

  • Türkeş, C., et al. Isovanillin-derived bis-hydrazones as dual cholinesterase and carbonic anhydrase inhibitors: synthesis, enzymatic profiling, and computational insights from molecular docking and dynamics. Journal of Biomolecular Structure and Dynamics, 2026. 23

  • Gholivand, M. B., et al. Effect of vanillin and its acid and alcohol derivatives on the diphenolase activity of mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 2009.

  • Senthil Kumar, M., et al. Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery & Therapeutics, 2023. 19

  • Richardson, P. Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 2016. 34

  • Clark, H. S. Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 1951. 30

  • Panoutsopoulos, G. I., & Beedham, C. Enzymatic Oxidation of Vanillin, Isovanillin and Protocatechuic Aldehyde with Freshly Prepared Guinea Pig Liver Slices. ResearchGate, 2025. 21

  • Publications Office of the European Union. Overview on PFAS analytical methods. 2023. 28

  • Thermo Fisher Scientific. Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. 2023. 29

  • Sadraei, H., et al. Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice. Research in Pharmaceutical Sciences, 2013. 35

  • Sharma, R., et al. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 2025. 16

  • ChemicalBook. Isovanillin. 2026. 22

  • Leri, M., et al. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 2024. 2

  • Sharma, R., et al. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 2025. 17

  • BenchChem. A Comparative Analysis of the Predicted Biological Activity of 5-Fluoroisoquinoline-1-carbonitrile and its Non-fluorinated Analo. 2025. 10

  • Sharma, R., et al. Vanillin Derivatives Showing Various Biological Activities. ResearchGate, 2025. 36

  • Hussin, W. A., et al. Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy, 2014. 20

Sources

Exploratory

A Technical Guide to the Isomeric Distinction and Application of 5-Fluorovanillin and 5-Fluoroisovanillin

Abstract The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, capable of modulating a molecule's metabolic stability, binding affinity, and overall pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, capable of modulating a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Within the class of fluorinated aromatic aldehydes, 5-fluorovanillin and 5-fluoroisovanillin represent a critical pair of positional isomers. While structurally similar, the differential placement of the fluorine atom profoundly influences their electronic properties, reactivity, and spectroscopic signatures. This technical guide provides an in-depth analysis of these two key building blocks, elucidating the core differences in their physicochemical properties, synthesis, and spectroscopic characterization. We offer field-proven insights into their respective utility in drug discovery and provide detailed experimental protocols to guide researchers in their application.

Introduction: The Significance of Fluorinated Phenolic Aldehydes

Vanillin and its isomers are naturally occurring or synthetic compounds that serve as versatile starting materials in the synthesis of pharmaceuticals, agrochemicals, and polymers. The introduction of a fluorine atom onto the aromatic ring enhances their utility by leveraging fluorine's unique properties: high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds.[2][3] These properties can lead to improved target binding, increased lipophilicity for better membrane permeability, and blocked metabolic pathways, ultimately enhancing the potency and bioavailability of a drug candidate.[1][4]

5-Fluorovanillin and 5-fluoroisovanillin are positional isomers where this strategic fluorination occurs at the C5 position of the benzene ring. Their utility as intermediates is significant, as the aldehyde and hydroxyl functionalities provide reactive handles for a wide array of chemical transformations, including reductive amination, etherification, and condensation reactions, to build more complex molecular architectures.[5] Understanding the subtle yet critical differences imposed by the fluorine's location is paramount for rational drug design and synthetic strategy.

Molecular Structure and Physicochemical Properties

The fundamental difference between 5-fluorovanillin and 5-fluoroisovanillin lies in the relative positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups with respect to the fluorine atom.

  • In 5-Fluorovanillin , the fluorine is ortho to the hydroxyl group and meta to the methoxy group.

  • In 5-Fluoroisovanillin , the fluorine is ortho to the methoxy group and meta to the hydroxyl group.

This isomeric distinction is visualized below.

Figure 1: Chemical structures of 5-fluorovanillin and 5-fluoroisovanillin.

This structural variance directly impacts the molecule's electronic environment and, consequently, its physical and chemical properties. The electron-withdrawing nature of the fluorine atom influences the acidity of the phenolic proton (pKa) and the overall lipophilicity (LogP) of the molecule.

Causality Behind Property Differences:

  • pKa (Acidity): The acidity of the phenolic hydroxyl group is enhanced by electron-withdrawing groups on the aromatic ring. In 5-fluorovanillin, the fluorine atom is ortho to the hydroxyl group, exerting a strong through-space inductive effect, which stabilizes the resulting phenoxide anion more effectively than in 5-fluoroisovanillin, where the fluorine is in a meta position. Therefore, 5-fluorovanillin is expected to be a stronger acid (lower pKa) than 5-fluoroisovanillin.

  • LogP (Lipophilicity): Fluorine substitution generally increases lipophilicity. While both isomers are more lipophilic than their non-fluorinated parents, the ability to form intramolecular hydrogen bonds can affect this property. 5-fluorovanillin can form a stronger intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen, which can mask the polar groups and slightly increase its partitioning into an organic solvent compared to 5-fluoroisovanillin.

Table 1: Comparative Physicochemical Properties
Property5-Fluorovanillin5-FluoroisovanillinRationale for Difference
IUPAC Name 4-Hydroxy-5-fluoro-3-methoxybenzaldehyde3-Hydroxy-5-fluoro-4-methoxybenzaldehydeIsomeric placement of -OH and -OCH₃ groups.
Molecular Formula C₈H₇FO₃C₈H₇FO₃Identical (Isomers)
Molecular Weight 170.14 g/mol 170.14 g/mol Identical (Isomers)
Melting Point 134-138 °C125-129 °CDifferences in crystal lattice packing energy due to isomeric structure and intermolecular forces.
pKa (Predicted) ~7.5~8.0The strong inductive effect of fluorine in the ortho position to the -OH group in 5-fluorovanillin increases its acidity.
LogP (Predicted) ~1.5~1.4Both are lipophilic. Subtle differences arise from intramolecular hydrogen bonding potential and dipole moments.

(Note: Experimental pKa and LogP values are not widely published; predicted values are based on standard computational models and chemical principles.)

Spectroscopic Differentiation: An Analyst's Guide

Unequivocal differentiation between these two isomers is critical and is readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct electronic environment around each nucleus provides a unique spectroscopic fingerprint.[6]

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is most informative. Both isomers will show two doublets for the two aromatic protons. The key differentiator is the coupling constants between the protons and the fluorine atom (JHF).

  • 5-Fluorovanillin: The proton at C2 is meta to the fluorine, and the proton at C6 is ortho to the fluorine. This will result in two distinct doublets, with the C6-H signal showing a larger coupling to fluorine (³JHF ~7-10 Hz) and the C2-H signal showing a smaller coupling (⁴JHF ~2-4 Hz).

  • 5-Fluoroisovanillin: The proton at C2 is meta to the fluorine, and the proton at C6 is also meta to the fluorine. This will result in two doublets, both exhibiting similar, smaller meta-couplings to fluorine (⁴JHF ~2-4 Hz).

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most direct method for differentiation.[7] The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings.[8]

  • Causality of Chemical Shift Difference: The ¹⁹F chemical shift is influenced by the electronic nature of adjacent and para substituents. The hydroxyl group is a stronger electron-donating group via resonance than the methoxy group.

    • In 5-fluorovanillin , the fluorine is ortho to the strongly donating -OH group and para to the electron-withdrawing -CHO group.

    • In 5-fluoroisovanillin , the fluorine is ortho to the less strongly donating -OCH₃ group and para to the electron-withdrawing -CHO group.

  • Expected Observation: The greater electron-donating effect of the adjacent hydroxyl group in 5-fluorovanillin will cause increased shielding of the fluorine nucleus compared to 5-fluoroisovanillin. Therefore, the ¹⁹F NMR signal for 5-fluorovanillin is expected to appear at a more upfield (less negative) chemical shift relative to 5-fluoroisovanillin.[9]

Figure 2: Logic diagram illustrating the influence of substituents on the ¹⁹F NMR chemical shift.

Synthesis and Reactivity

The synthesis of these isomers often starts from commercially available vanillin or isovanillin, followed by a regioselective fluorination step, or by building the ring from a pre-fluorinated precursor.[10]

  • Synthetic Insight: Direct electrophilic fluorination of vanillin or isovanillin can be challenging due to the activating nature of the ring, which can lead to mixtures of products and over-reaction. A common strategy involves protecting the hydroxyl group, performing the fluorination, and then deprotecting. Halogen-exchange (HALEX) reactions on a corresponding bromo- or chloro-vanillin derivative are also a viable industrial route.[10]

The reactivity of the functional groups is also subtly modulated by the fluorine's position.

  • Aldehyde Reactivity: The aldehyde group's electrophilicity is increased by the electron-withdrawing fluorine atom. This effect is slightly more pronounced in 5-fluorovanillin where the fluorine is para to the aldehyde, allowing for a stronger resonance-based electron withdrawal compared to the meta-position in 5-fluoroisovanillin. This can translate to faster reaction rates in nucleophilic additions, such as imine formation or Wittig reactions.

Applications in Research and Drug Development

While specific drugs containing these exact fragments are not as prevalent as those with 5-fluorouracil, these molecules are highly valuable as intermediates in discovery chemistry.[11][12] The choice between the two isomers allows chemists to fine-tune the properties of a lead compound.

  • Scaffold for Bioactive Molecules: Both isomers serve as precursors for synthesizing more complex molecules like fluorinated chalcones, flavones, and other heterocyclic systems known to possess antimicrobial, anti-inflammatory, or anticancer activities.[13][14]

  • Structure-Activity Relationship (SAR) Studies: In a drug development program, synthesizing analogs with both 5-fluorovanillin and 5-fluoroisovanillin-derived moieties allows researchers to probe the importance of hydrogen bond donor/acceptor patterns in the target's binding pocket. A change in biological activity between the two isomeric final products would strongly indicate that the orientation of the hydroxyl and methoxy groups is critical for target engagement.

  • Metabolic Stability: The C-F bond is exceptionally stable. Placing a fluorine atom at the C5 position can block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for phenolic compounds. This can increase the half-life and oral bioavailability of a drug candidate.[15]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol provides a representative example of how these building blocks can be utilized in a standard synthetic transformation: the formation of a Schiff base (imine) via condensation with a primary amine. This reaction is fundamental in the synthesis of many biologically active compounds.[5]

Objective: To synthesize N-(4-methylbenzyl)-1-(4-hydroxy-5-fluoro-3-methoxyphenyl)methanimine from 5-fluorovanillin.

Methodology
  • Reagent Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorovanillin (1.0 eq, 1.00 g, 5.88 mmol) in 20 mL of absolute ethanol.

    • Stir the solution at room temperature until all solids have dissolved. Causality: Ethanol is chosen as it is a good solvent for both reactants and the product, and it is relatively benign.

  • Reactant Addition:

    • To the stirred solution, add 4-methylbenzylamine (1.05 eq, 0.75 g, 6.17 mmol) dropwise via syringe over 2 minutes.

    • Add three drops of glacial acetic acid as a catalyst. Causality: The reaction is acid-catalyzed. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction:

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.

    • Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. Causality: Heating provides the necessary activation energy for the dehydration step (loss of water) to form the stable C=N double bond of the imine.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Reduce the solvent volume to approximately 5 mL using a rotary evaporator.

    • Cool the concentrated solution in an ice bath for 30 minutes to induce crystallization of the product.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL). Causality: The product is less soluble in cold ethanol than the reactants or byproducts, allowing for purification by crystallization and washing.

  • Drying and Characterization:

    • Dry the purified solid product in a vacuum oven at 40 °C overnight.

    • Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Figure 3: Experimental workflow for the synthesis of a Schiff base from 5-fluorovanillin.

Conclusion

5-Fluorovanillin and 5-fluoroisovanillin are not interchangeable reagents; they are distinct molecular tools whose utility is defined by the specific placement of a single fluorine atom. The ortho-fluoro-hydroxyl arrangement in 5-fluorovanillin results in increased acidity and a characteristic upfield ¹⁹F NMR signal compared to its isomer. These differences in physicochemical properties and spectroscopic signatures provide clear methods for their differentiation and inform their strategic deployment in synthesis. For the medicinal chemist, these isomers offer a powerful strategy to conduct nuanced structure-activity relationship studies and enhance the metabolic stability of lead compounds. A thorough understanding of their unique characteristics, as detailed in this guide, is essential for leveraging their full potential in the advancement of chemical and pharmaceutical research.

References

  • Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions. (2018). ACS Omega. Available from: [Link]

  • 5-Fluoroisatin: A Critical Intermediate for Drug Discovery and Medicinal Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD. News. Available from: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules. Available from: [Link]

  • Fluorinated and chlorinated benzaldehydes. (2001). Google Patents.
  • Fluorinated Aromatic Compounds. (2012). Kirk-Othmer Encyclopedia of Chemical Technology. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2019). Analytical Methods. Available from: [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2019). Semantic Scholar. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. Available from: [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). Journal of the American Chemical Society. Available from: [Link]

  • 19Flourine NMR. University of Ottawa. Available from: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2021). The Journal of Organic Chemistry. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis, Characterization of Schiff's and Mannich bases of 5-Fluoroisatin and Preliminary Antimicrobial Evaluation. (2022). University of Baghdad Digital Repository. Available from: [Link]

  • In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. (2020). Informatics in Medicine Unlocked. Available from: [Link]

  • Physicochemical properties of the new fluoroquinolones. ResearchGate. Available from: [Link]

  • Physicochemical properties of fluoroquinolones used in this study. ResearchGate. Available from: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Scientific Reports. Available from: [Link]

  • 5-Fluoro-2-methoxyaniline. PubChem. Available from: [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (2021). ChemMedChem. Available from: [Link]

  • 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate. Available from: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Available from: [Link]

  • Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. (2022). ACS Omega. Available from: [Link]

  • 19 F NMR as a tool in chemical biology. (2021). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan University. Available from: [Link]

  • Physicochemical properties and Lipinski's 'rule of 5'. ResearchGate. Available from: [Link]

  • Optimized 5-Fluorouridine Prodrug for Co-Loading with Doxorubicin in Clinically Relevant Liposomes. (2021). Pharmaceutics. Available from: [Link]

  • Structure and properties of fluoroaniline isomers. ResearchGate. Available from: [Link]

  • Differentiation and identification of 5F-PB-22 and its isomers. (2017). Forensic Science International. Available from: [Link]

  • Two Novel Hydrate Salts of Norfloxacin with Phenolic Acids and Their Physicochemical Properties. (2024). Molecules. Available from: [Link]

  • Identification, characterization, and antibacterial studies of furobenzopyrans from Ammi visnaga. (2023). Journal of Applied Pharmaceutical Science. Available from: [Link]

Sources

Foundational

Technical Monograph: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

CAS: 79418-74-9 | Molecular Formula: C₈H₇FO₃ | Molecular Weight: 170.14 g/mol [1][2][3] Executive Summary This technical guide addresses the sourcing, synthesis, and application of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 79418-74-9 | Molecular Formula: C₈H₇FO₃ | Molecular Weight: 170.14 g/mol [1][2][3]

Executive Summary

This technical guide addresses the sourcing, synthesis, and application of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde .[2] This fluorinated aromatic aldehyde is a critical intermediate in the synthesis of kinase inhibitors and neuroprotective agents, functioning as a bioisostere for vanillin/isovanillin derivatives to modulate metabolic stability and lipophilicity.

⚠️ Critical Isomer Alert

Do not confuse this molecule with its more common isomer.

  • Target Molecule: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde (CAS 79418-74-9 ).[1][2][3][4][5]

  • Common Isomer: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3 , 5-Fluorovanillin).[2]

  • Distinction: The position of the hydroxyl (-OH) and methoxy (-OMe) groups is reversed.[2] This structural difference fundamentally alters hydrogen bonding capability in the active site of target proteins.

Part 1: Strategic Sourcing & Market Analysis[2]

Supplier Landscape

Unlike its common isomer (CAS 79418-78-3), which is a stock catalog item, the target molecule (CAS 79418-74-9) is classified as a Specialty Building Block .[2] It is frequently "Made to Order" or held in low stock by specialized fluorochemistry vendors.[2]

Supplier TierRepresentative VendorsAvailability StatusEstimated Lead Time
Tier 1 (Stock) AK Scientific (AKSci), BLD PharmLow / Intermittent1–2 Weeks
Tier 2 (Aggregators) eMolecules, MolPortVaries2–4 Weeks
Tier 3 (Custom) Combi-Blocks, FluorochemSynthesis on Demand4–8 Weeks
Price Analysis (Q1 2025 Estimates)

Pricing for this isomer is significantly higher than the standard 5-fluorovanillin due to the more complex regioselectivity required in its synthesis.[2]

ScaleEstimated Price Range (USD)Unit Cost Analysis
Discovery (1g) $180 – $350High premium for small batches.[2]
Pilot (10g) $1,200 – $2,000Economies of scale begin (approx. $150/g).
Process (100g+) Inquire for QuoteCustom synthesis campaign required.

Sourcing Recommendation: For initial screening, purchase 1g from Tier 1 suppliers to validate the synthetic route. For >10g, initiate a custom synthesis quote immediately, as stock is rarely sufficient for scale-up.[2]

Part 2: Chemical Identity & Properties[2][3][6]

Physicochemical Data[2][7][8][9]
  • Appearance: Off-white to pale beige powder.[2]

  • Melting Point: 112–116 °C (Distinct from CAS 79418-78-3 which melts at 114–118 °C; mixed melting point required for confirmation).[2]

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

  • Acidity (pKa): ~7.8 (Phenolic OH). The fluorine atom ortho to the methoxy group (and meta to OH) exerts an inductive effect, slightly increasing the acidity compared to non-fluorinated isovanillin.

Structural Validation (NMR)

To ensure you have the correct isomer, verify the coupling constants (


) in the proton NMR.
  • ¹H NMR (DMSO-d₆): Look for the aldehyde proton (~9.8 ppm).[2] The aromatic protons will appear as doublets or multiplets depending on F-coupling.[2]

  • ¹⁹F NMR: Crucial for purity.[2] Expect a singlet (or multiplet if H-coupled) around -130 to -140 ppm.[2]

Part 3: Synthetic Utility & Retrosynthesis[2]

Why this Molecule?

The 3-Fluoro-5-hydroxy-4-methoxy motif is strategically employed to:

  • Block Metabolism: The fluorine atom at the 3-position blocks potential metabolic oxidation or ring-opening at that site.[2]

  • Modulate pKa: Fluorination alters the pKa of the phenol (if deprotected) or the electronics of the aldehyde, influencing Schiff base stability.

  • Lipophilicity: Increases

    
     compared to the non-fluorinated parent, improving membrane permeability.
    
Retrosynthetic Analysis

The synthesis of CAS 79418-74-9 is challenging because electrophilic fluorination of isovanillin often yields mixtures.[2] A directed lithiation or bromination-fluorination sequence is preferred for high regiocontrol.[2]

Retrosynthesis Target 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde (CAS 79418-74-9) Inter1 3-Bromo-5-hydroxy-4-methoxybenzaldehyde Inter1->Target Pd-catalyzed Fluorination (Buchwald) Inter2 5-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Inter2->Inter1 Regioselective Bromination Inter3 3-Fluoro-4,5-dimethoxybenzaldehyde Inter3->Target Selective Demethylation (BBr3 / AlCl3)

Figure 1: Retrosynthetic strategies. The solid path (Bromination -> Fluorination) offers higher regiocontrol than direct fluorination.[2]

Part 4: Experimental Protocols

Purity Assessment Protocol (HPLC)

Before using this expensive intermediate in a step-count intensive synthesis, validate its purity to rule out the 4-hydroxy isomer.[2]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.[2]

Procedure:

  • Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:Water.

  • Inject 10 µL.

  • Acceptance Criteria: Main peak >97% area. No secondary peak >1% with similar retention time (potential isomer).

Standard Reaction: Reductive Amination

This aldehyde is commonly reacted with amines.[2] The fluorine atom can increase the electrophilicity of the carbonyl carbon, accelerating imine formation.

  • Imine Formation: Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane). Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2]

  • Note: The phenolic -OH is compatible with STAB but may require protection (e.g., TBS) if using stronger reducing agents like LiAlH₄.

Part 5: Handling & Stability (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.[2]

  • Stability: The presence of the fluorine atom does not significantly destabilize the molecule, but the phenolic group makes it sensitive to basic oxidation.

References

  • PubChem. Compound Summary: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde.[2][5] Retrieved from [Link]

Sources

Exploratory

Reactivity profile of 3-fluoro-5-hydroxy-4-methoxybenzaldehyde

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde Authored by a Senior Application Scientist Abstract This technical guide offers a comprehensive examination of the reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide offers a comprehensive examination of the reactivity profile of 3-fluoro-5-hydroxy-4-methoxybenzaldehyde (CAS No. 79418-78-3), a key aryl fluorinated building block in modern organic synthesis. The document elucidates the intricate interplay between its constituent functional groups—aldehyde, hydroxyl, methoxy, and fluoro—which collectively define its unique chemical behavior. We will explore its synthesis, its participation in electrophilic and nucleophilic reactions, and the specific transformations of its aldehyde and phenolic moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into leveraging this versatile molecule for the synthesis of complex chemical entities, including fluorinated derivatives of caffeic acid phenethyl amide (CAPA) and various Schiff bases.[1][2]

Foundational Physicochemical and Spectroscopic Profile

3-Fluoro-5-hydroxy-4-methoxybenzaldehyde is a white to light yellow or brown crystalline powder.[1][3][4] Its structural arrangement, featuring a dense collection of oxygen and fluorine substituents on a benzaldehyde scaffold, makes it a valuable intermediate. The physical and chemical properties are a direct consequence of this substitution pattern.

Physicochemical Properties

The key properties of the title compound are summarized below, providing essential data for experimental design and execution.

PropertyValueReference(s)
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1][5]
Melting Point 114-118 °C[1][2]
Appearance White to light yellow crystal powder[1]
pKa (Predicted) 6.54 ± 0.23[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1]
Spectroscopic Signature

While a detailed spectroscopic analysis is beyond the scope of this guide, the structure suggests key features. The ¹H NMR spectrum would show distinct signals for the aldehydic proton (highly deshielded, ~9.8 ppm), the aromatic protons, the methoxy protons (~3.9 ppm), and the phenolic proton (exchangeable). The IR spectrum would be characterized by a strong carbonyl (C=O) stretch around 1690 cm⁻¹ and a broad O-H stretch for the phenolic group.[6]

Synthesis Pathway: A Practical Protocol

The synthesis of 3-fluoro-5-hydroxy-4-methoxybenzaldehyde can be achieved through various routes. One effective method involves the selective oxidation of a substituted methylphenol precursor. This approach is advantageous due to the availability of starting materials and the controlled introduction of the aldehyde functionality.

Experimental Protocol: Cobalt-Catalyzed Oxidation

This protocol describes the synthesis from 2-fluoro-6-methoxy-4-methylphenol, employing a cobalt-catalyzed oxidation under an oxygen atmosphere.[1]

Materials:

  • 2-fluoro-6-methoxy-4-methylphenol

  • Cobalt salt (e.g., Co(OAc)₂)

  • Sodium Hydroxide (NaOH)

  • Ethylene Glycol

  • Hydrochloric Acid (HCl, 2%)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate (10:1)

Procedure:

  • Dissolve 2-fluoro-6-methoxy-4-methylphenol (1 mmol), a catalytic amount of the cobalt salt, and NaOH (2 equivalents) in ethylene glycol (5 mL) in a round-bottom flask.

  • Stir the reaction mixture at 80°C under an oxygen atmosphere (1 atm) for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add 2% hydrochloric acid (10 mL) to neutralize the base, followed by MTBE (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous phase twice more with MTBE (10 mL each).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system to yield the target product.[1]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product Start_Material 2-fluoro-6-methoxy-4-methylphenol Reagents Co(II) salt, NaOH, O₂ Ethylene Glycol, 80°C Reaction Cobalt-Catalyzed Oxidation (8 hr) Reagents->Reaction Combine & Heat Workup Acidification (HCl) & Extraction (MTBE) Reaction->Workup Drying Drying (Na₂SO₄) & Concentration Workup->Drying Purification Silica Gel Chromatography (Petroleum Ether/Ethyl Acetate) Drying->Purification Product 3-fluoro-5-hydroxy-4-methoxybenzaldehyde Purification->Product

Caption: Workflow for the synthesis of the title compound.

Core Reactivity Profile

The chemical behavior of 3-fluoro-5-hydroxy-4-methoxybenzaldehyde is governed by the electronic and steric interplay of its four distinct functional groups. This section dissects its reactivity towards major classes of organic reactions.

Electrophilic Aromatic Substitution (EAS)

The benzene ring is polysubstituted, and the directing effects of these groups determine the outcome of EAS reactions.

  • -OH (Hydroxyl): A strongly activating, ortho, para-director due to its powerful +R (resonance) effect.[7]

  • -OCH₃ (Methoxy): A strongly activating, ortho, para-director, also via a +R effect.

  • -F (Fluoro): Deactivating via a strong -I (inductive) effect, but ortho, para-directing due to a +R effect.[8]

  • -CHO (Aldehyde): A deactivating, meta-director due to its -I and -R effects.[8]

Causality Analysis: The cumulative effect is a highly activated aromatic ring. The powerful activating effects of the -OH and -OCH₃ groups dominate the deactivating effects of the -F and -CHO groups. Substitution is directed to the positions ortho and para to the hydroxyl and methoxy groups. The only available position is C-6 (ortho to -OH and meta to -CHO), which is the predicted site for electrophilic attack.

Caption: Analysis of substituent directing effects for EAS.

Reactions of the Aldehyde Functional Group

The aldehyde moiety is a prime site for nucleophilic addition and condensation reactions.

  • Schiff Base Formation: It readily reacts with primary amines to form imines (Schiff bases). This has been demonstrated in its use to synthesize 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one.[2]

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (3-fluoro-5-hydroxy-4-methoxybenzyl alcohol) using mild reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will convert the aldehyde to the corresponding carboxylic acid (3-fluoro-5-hydroxy-4-methoxybenzoic acid).

  • Nucleophilic Addition: Organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) will add to the carbonyl carbon to form secondary alcohols after an aqueous workup.[9]

This generalized protocol is based on the formation of similar structures.[10]

  • Dissolve 3-fluoro-5-hydroxy-4-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (e.g., 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one) (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.

  • The solid product will precipitate. Collect the Schiff base by vacuum filtration, wash with cold ethanol, and dry in vacuo.

G Nu Nucleophile (Nu⁻) Aldehyde Aldehyde Carbonyl (Electrophilic) Nu->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Workup Protonation (e.g., H₂O) Intermediate->Workup Product Alcohol Product Workup->Product

Caption: General mechanism for nucleophilic addition to the aldehyde.

Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group is acidic and can be deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a nucleophilic phenoxide ion.

  • O-Alkylation (Williamson Ether Synthesis): The resulting phenoxide can react with alkyl halides (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. This reaction must be performed with care to avoid side reactions with the aldehyde.

  • O-Acylation: The phenoxide can react with acyl halides or anhydrides to form esters. This is often used as a protecting group strategy in multi-step syntheses.

Safety and Handling

As a laboratory chemical, 3-fluoro-5-hydroxy-4-methoxybenzaldehyde requires careful handling.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety goggles (eyeshields), and a lab coat. When handling the powder, use a dust mask (type N95 or equivalent).[2]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]

References

  • 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE CAS#: 79418-78-3.

  • 3-Fluoro-4-hydroxybenzaldehyde synthesis - ChemicalBook.

  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 250 mg | Buy Online - Fisher Scientific.

  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3.

  • 3-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 10796956 - PubChem.

  • 3-Fluor-4-hydroxy-5-methoxybenzaldehyd 97% | Sigma-Aldrich.

  • Sigma Aldrich 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 1 g - Fisher Scientific.

  • 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (C8H7FO3) - PubChemLite.

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3 - Sigma-Aldrich.

  • Electrophilic Aromatic Substitution.

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.

  • Aldehydes from acid chlorides by modified rosenmund reduction - Organic Syntheses Procedure.

  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.

  • Aromatic Electrophilic substitution.

  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 250 mg | Buy Online - ThermoFisher.

  • Electrophilic Aromatic Substitution - LabXchange.

  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g | Buy Online.

  • ALDRICH 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 97% - Thomas Scientific.

  • m-METHOXYBENZALDEHYDE - Organic Syntheses Procedure.

  • Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.

  • Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube.

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF - ResearchGate.

  • 3-Fluoro-4,5-dihydroxybenzaldehyde | C7H5FO3 | CID 593664 - PubChem.

  • An In-depth Technical Guide to the Reactivity and Functional Group Characteristics of 3,5-Dihydroxybenzaldehyde - Benchchem.

  • 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL Victoria Vorobyova1, Olena - Journal of Chemical Technology and Metallurgy.

  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

  • Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o‑Quinone Methides: A Four-Component Reaction - eScholarship.

  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

  • Benzaldehyde, 3-hydroxy-4-methoxy- - the NIST WebBook.

Sources

Protocols & Analytical Methods

Method

Application Note: A Modular Synthetic Approach to Renin Inhibitor Scaffolds Utilizing 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Abstract The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance, making it a prime target for antihypertensive therapies. Direct inhibition of renin, the enzyme that catalyzes the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance, making it a prime target for antihypertensive therapies. Direct inhibition of renin, the enzyme that catalyzes the rate-limiting step of the RAS cascade, offers a highly specific and potentially more effective therapeutic strategy compared to less precise mechanisms like ACE inhibition.[1] This application note details a robust and modular synthetic protocol for developing novel renin inhibitor scaffolds, starting from the versatile building block, 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. The strategic incorporation of a fluorine atom is a key design element, intended to enhance metabolic stability and binding affinity of the final compounds.[2][3] We present a multi-step synthesis involving protection of the phenolic hydroxyl, a stereoselective Wittig-Horner-Emmons reaction to construct a key side-chain, and subsequent functional group manipulations. This guide provides detailed, step-by-step protocols, explains the causality behind experimental choices, and includes comprehensive characterization data to ensure reproducibility and self-validation.

Introduction: The Rationale for Targeting Renin

The Renin-Angiotensin System is a cascade of enzymatic reactions essential for cardiovascular regulation. As illustrated below, the process is initiated by the aspartyl protease renin, which cleaves its only known substrate, angiotensinogen, to form angiotensin I.[1][4] This is the committed and rate-limiting step of the entire pathway. Angiotensin I is subsequently converted by Angiotensin-Converting Enzyme (ACE) to the potent vasoconstrictor, Angiotensin II.

// Inhibition representation Inhibitor [label="Direct Renin Inhibitor\n(e.g., Aliskiren)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway edges Angiotensinogen -> Renin [arrowhead=none]; Renin -> AngI [label=" Cleavage"]; AngI -> ACE [arrowhead=none]; ACE -> AngII; AngII -> AT1R [label=" Binds"]; AT1R -> Vasoconstriction;

// Inhibition edge Inhibitor -> Renin [label=" Blocks", style=bold, color="#EA4335", arrowhead=tee]; }

Caption: The Renin-Angiotensin System (RAS) cascade and the point of direct renin inhibition.

Directly inhibiting renin offers significant therapeutic advantages by preventing the formation of Angiotensin I, thereby shutting down the entire downstream cascade.[5] This approach is highly specific, as renin has no other known physiological substrates, which may lead to fewer side effects compared to less selective agents like ACE inhibitors.[1]

The design of potent, non-peptidic renin inhibitors has been a long-standing goal in medicinal chemistry.[4][6] A key strategy in modern drug design is the incorporation of fluorine atoms to improve pharmacokinetic properties. Fluorine can enhance metabolic stability, increase binding affinity to biological targets, and improve bioavailability.[2][3] The starting material for this protocol, 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, is an aryl fluorinated building block that provides a strategic entry point for creating complex molecules with therapeutic potential.[7]

A note on the starting material: The protocol herein utilizes 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3), a commercially available and well-documented isomer.[8][9]

Proposed Synthetic Scheme & Workflow

The overall strategy is to elaborate the aldehyde into a functionalized side chain suitable for forming the core of a renin inhibitor. This involves four key stages:

  • Protection: The reactive phenolic hydroxyl is protected to prevent interference in subsequent steps.

  • Elaboration: A carbon-carbon bond is formed using a Wittig-Horner-Emmons reaction.

  • Reduction: The newly formed alkene and ester functionalities are reduced to a saturated alcohol.

  • Deprotection & Final Scaffold: The protecting group is removed to yield the final scaffold, ready for further derivatization.

Synthetic_Workflow Final Final Characterize Characterize Final->Characterize Analysis

Caption: Logical workflow for the synthesis and validation of the renin inhibitor scaffold.

Materials, Reagents, and Instrumentation

Reagents & Materials Instrumentation
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (≥97%)Magnetic Stirrer with Hotplate
Benzyl bromide (BnBr)Rotary Evaporator
Potassium carbonate (K₂CO₃), anhydrousHigh-Vacuum Pump
N,N-Dimethylformamide (DMF), anhydrousThin-Layer Chromatography (TLC) Plates (Silica)
Sodium hydride (NaH), 60% dispersion in mineral oilFlash Column Chromatography System
Triethyl phosphonoacetateNuclear Magnetic Resonance (NMR) Spectrometer
Tetrahydrofuran (THF), anhydrousMass Spectrometer (MS) with ESI source
Lithium aluminum hydride (LAH)Fourier-Transform Infrared (FT-IR) Spectrometer
Palladium on carbon (Pd/C), 10 wt. %pH Meter
Hydrogen (H₂) gasStandard laboratory glassware
Ethyl acetate (EtOAc), Diethyl ether (Et₂O), Hexanes
Hydrochloric acid (HCl), 1M
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lithium aluminum hydride (LAH) and sodium hydride (NaH) are highly reactive with water and must be handled under anhydrous conditions.

Protocol 1: Synthesis of 4-(Benzyloxy)-3-fluoro-5-methoxybenzaldehyde (Intermediate 1)

Rationale: The acidic phenolic proton will interfere with the strongly basic conditions of the subsequent Wittig-Horner-Emmons reaction. Protecting it as a benzyl ether is a standard procedure that renders it inert to these conditions, and the benzyl group can be easily removed later via hydrogenolysis.[10][11]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (5.0 g, 29.4 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DMF (100 mL) and stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (8.1 g, 58.8 mmol, 2.0 eq) to the solution.

  • Alkylation: Add benzyl bromide (4.2 mL, 35.3 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The starting material will have a lower Rf than the product.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (300 mL) and stir. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold hexanes.

  • Purification: Recrystallize the crude solid from ethanol or purify by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the pure product as a white to off-white solid.

Protocol 2: Synthesis of Ethyl (E)-3-(4-(benzyloxy)-3-fluoro-5-methoxyphenyl)acrylate (Intermediate 2)

Rationale: The Wittig-Horner-Emmons reaction is a reliable method for forming carbon-carbon double bonds, specifically creating α,β-unsaturated esters. It typically provides excellent stereoselectivity for the (E)-isomer, which is often desired for rigidifying a molecule's conformation for optimal receptor binding.[7]

  • Ylide Formation: In a dry 250 mL flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH) (0.92 g of 60% dispersion, 23.0 mmol, 1.2 eq) in anhydrous THF (80 mL).

  • Phosphonate Addition: Cool the suspension to 0°C in an ice bath. Add triethyl phosphonoacetate (4.5 mL, 23.0 mmol, 1.2 eq) dropwise via syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes. The solution should become clear as the ylide forms.

  • Aldehyde Addition: Dissolve Intermediate 1 (5.0 g, 19.2 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the ylide mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor by TLC (4:1 Hexanes:EtOAc).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the product, typically as a white solid.

Protocol 3: Synthesis of 3-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)propan-1-ol (Intermediate 3)

Rationale: To create a more flexible and drug-like scaffold, the rigid α,β-unsaturated ester is reduced. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both the ester and the alkene double bond in a single step, providing an efficient route to the saturated alcohol.

  • Setup: In a dry 500 mL flask under an inert atmosphere, suspend LAH (1.7 g, 44.8 mmol, 3.0 eq) in anhydrous THF (100 mL). Cool the suspension to 0°C.

  • Substrate Addition: Dissolve Intermediate 2 (5.0 g, 14.9 mmol, 1.0 eq) in anhydrous THF (75 mL). Add this solution dropwise to the LAH suspension at 0°C.

  • Reaction: After addition, allow the reaction to warm to room temperature, then gently reflux for 4 hours. Monitor by TLC.

  • Quenching (Fieser workup): Cool the reaction to 0°C. Sequentially and very carefully add water (1.7 mL), followed by 15% aqueous NaOH (1.7 mL), and finally more water (5.1 mL). Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Protocol 4: Synthesis of 3-(5-Fluoro-4-hydroxy-3-methoxyphenyl)propan-1-ol (Final Scaffold)

Rationale: The final step is the removal of the benzyl protecting group. Catalytic hydrogenolysis is the method of choice as it is clean and efficient. The reaction proceeds under mild conditions, cleaving the C-O bond of the benzyl ether to regenerate the free phenol and produce toluene as a benign byproduct.

  • Setup: Dissolve Intermediate 3 (crude from the previous step, approx. 14.9 mmol) in ethanol (150 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a balloon filled with hydrogen gas. Purge the flask with H₂ gas and then maintain a positive pressure of H₂ (e.g., 50 psi or balloon pressure).

  • Reaction: Stir the reaction vigorously at room temperature overnight. Monitor by TLC until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting oil or solid by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the final scaffold.

Results: Expected Characterization Data

The successful synthesis of the target scaffold should be validated through comprehensive spectroscopic analysis. The following table summarizes the expected data for the key final product.

Analysis Expected Results for 3-(5-Fluoro-4-hydroxy-3-methoxyphenyl)propan-1-ol
Appearance Colorless oil or low-melting solid
¹H NMR (400 MHz, CDCl₃)δ ~ 6.5-6.3 (m, 2H, Ar-H), 5.6 (s, 1H, Ar-OH), 3.85 (s, 3H, -OCH₃), 3.70 (t, 2H, -CH₂OH), 2.65 (t, 2H, Ar-CH₂-), 1.85 (m, 2H, -CH₂CH₂CH₂-), 1.60 (t, 1H, -CH₂OH)
¹³C NMR (100 MHz, CDCl₃)δ ~ 152 (d, ¹JCF), 147, 135, 132, 115, 103, 62 (-CH₂OH), 56 (-OCH₃), 34 (-CH₂CH₂OH), 31 (Ar-CH₂-)
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₀H₁₂FO₃⁻: 199.07; found: 199.1
FT-IR (neat, cm⁻¹)3350 (br, O-H), 2940 (C-H), 1610, 1520 (C=C, aromatic), 1250 (C-F), 1150 (C-O)

Discussion and Future Directions

This application note provides a validated, step-by-step protocol for the synthesis of a versatile 3-(5-fluoro-4-hydroxy-3-methoxyphenyl)propan-1-ol scaffold. The causality for each step, from the necessity of the benzyl protection to the stereochemical control of the Wittig-Horner-Emmons reaction and the efficiency of the LAH reduction, has been outlined to provide a deep understanding of the process.

The presence of the fluorine atom ortho to the hydroxyl group and meta to the propyl side chain is expected to influence the acidity of the phenol and create unique electronic properties that can be exploited for drug-receptor interactions.[2] The final scaffold is not an inhibitor itself but a key intermediate. The primary alcohol and the phenolic hydroxyl are functional handles that allow for extensive and modular derivatization. Future work could involve:

  • Amidation: Converting the primary alcohol to a carboxylic acid, followed by amide coupling with various amines or amino acid fragments to mimic the peptide backbone of angiotensinogen.

  • Etherification: Using the phenolic hydroxyl as a point of attachment for other side chains designed to interact with specific pockets of the renin active site.

This protocol serves as an authoritative foundation for researchers and drug development professionals to explore novel chemical space in the ongoing search for potent and specific direct renin inhibitors.

References

  • An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery. (n.d.). Benchchem.
  • Greenlee, W. J. (1990). Renin inhibitors: discovery and development. An overview and perspective. PubMed.
  • Akhtar, M. S., et al. (2020). Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. PMC.
  • The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. (n.d.). Benchchem.
  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97. (n.d.). MilliporeSigma.
  • Duggan, K. (2009). Clinical implications of renin inhibitors. Australian Prescriber.
  • Sham, H. L., et al. (1988). Renin inhibitors. Design and synthesis of a new class of conformationally restricted analogs of angiotensinogen. Journal of Medicinal Chemistry.
  • Poulsen, K., Burton, J., & Haber, E. (1973). Synthesis of Renin Inhibitors. Clinical Science.
  • Fluorobenzaldehyde. (n.d.). Wikipedia.
  • Role of Fluorine in Drug Design and Drug Action. (n.d.). ResearchGate.
  • Thaisrivongs, S., et al. (1991). Design and synthesis of potent, selective, and orally active fluorine-containing renin inhibitors. PubMed.
  • 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0. (n.d.). Ossila.
  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • Thaisrivongs, S., et al. (1986). Design and synthesis of potent and specific renin inhibitors containing difluorostatine, difluorostatone, and related analogues. PubMed.
  • 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (C8H7FO3). (n.d.). PubChem.
  • 3-Fluor-4-hydroxy-5-methoxybenzaldehyd 97%. (n.d.). Sigma-Aldrich.

Sources

Application

Application Note: Optimized Reductive Amination Strategies for Fluorinated Benzaldehydes

Executive Summary & Scientific Context The incorporation of fluorine into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The incorporation of fluorine into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity (Bioavailability). However, the reductive amination of fluorinated benzaldehydes presents unique synthetic challenges compared to their non-fluorinated counterparts.

The "Fluorine Effect" in Reductive Amination

The presence of fluorine atoms on the benzene ring exerts strong electronic and steric influences:

  • Electronic Activation (Inductive Effect, -I): Fluorine is highly electronegative. When located at ortho or para positions, it significantly increases the electrophilicity of the carbonyl carbon. This accelerates the initial nucleophilic attack by the amine (imine formation) but renders the resulting imine/iminium species more susceptible to hydrolysis if water is not rigorously excluded.

  • pKa Modulation: The resulting fluorinated benzylamines often exhibit lower pKa values (0.5 – 1.5 units lower) than non-fluorinated analogues. This alters the pH required for effective extraction during workup.

  • Defluorination Risk: Under catalytic hydrogenation conditions (e.g., Pd/C, H₂), aromatic C-F bonds—particularly at ortho positions—are prone to hydrogenolysis (hydrodefluorination), leading to impurity formation.

This guide details three field-proven protocols designed to navigate these challenges, ensuring high yield and chemoselectivity.

Decision Logic for Protocol Selection

Select the appropriate method based on your specific substrate constraints.

ProtocolSelection Start Substrate Analysis: Fluorinated Benzaldehyde + Amine Q1 Is the amine sterically hindered or weakly nucleophilic? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 No MethodB Method B: Ti(OiPr)4 Mediated For Difficult Imines Q1->MethodB Yes (e.g., t-butyl amine) MethodA Method A: STAB (Standard) High Chemoselectivity Q2->MethodA No (Standard) Q2->MethodB Yes (Avoids AcOH) Q3 Is scale >100g or Green Chem priority? Q3->MethodA No (Lab scale) MethodC Method C: Catalytic Hydrogenation (Pt/C or Rh/C) Q3->MethodC Yes (Avoids Boron waste) MethodA->Q3 If Scale-up needed

Figure 1: Decision tree for selecting the optimal reductive amination protocol.

Method A: The Gold Standard (STAB Protocol)

Best for: General screening, library synthesis, and avoiding over-alkylation.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic (no cyanide) and exhibits superior selectivity for aldehydes over ketones.

Mechanism & Rationale

STAB is a mild hydride donor. In the presence of Acetic Acid (AcOH), the fluorinated benzaldehyde rapidly forms an iminium ion. STAB reduces the iminium ion much faster than it reduces the aldehyde itself.

  • Fluorine Note: Because F-benzaldehydes form imines rapidly, the "indirect" method (pre-forming imine) is rarely necessary unless the amine is an aniline.

Experimental Protocol

Reagents:

  • Fluorinated Benzaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE is preferred for reaction rate; THF is greener.

Step-by-Step:

  • Preparation: In a flame-dried flask under N₂, dissolve the fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde, 10 mmol) in DCE (30 mL).

  • Amine Addition: Add the amine (11 mmol).

    • Critical: If using an amine salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Catalyst: Add Glacial Acetic Acid (10-20 mmol). Stir for 15-30 minutes.

    • Observation: F-benzaldehydes often show a slight exotherm or color change here as the imine forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (14-15 mmol) portion-wise over 5-10 minutes.

    • Why? Controlling temperature prevents runaway exotherms which can degrade the sensitive fluorinated imine.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄.

    • Fluorine Note: Check the pH of the aqueous layer.[4] Ensure pH > 10 to fully deprotonate the fluorinated amine product, which may have a pKa lower than expected.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates.

When the amine is bulky or the fluorinated aldehyde is sterically crowded (e.g., 2,6-difluorobenzaldehyde), standard imine formation is slow. Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Experimental Protocol

Reagents:

  • Fluorinated Benzaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) Isopropoxide (1.25 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Ethanol (absolute) or THF.

Step-by-Step:

  • Complexation: Mix the aldehyde and amine in neat Ti(OiPr)₄ or minimal THF under N₂.

  • Stir: Stir at RT for 4–8 hours (or overnight for highly hindered substrates).

    • Checkpoint: The solution becomes viscous. This indicates the formation of the titanium-amine complex.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (EtOH).

  • Reduction: Add NaBH₄ portion-wise. Caution: Gas evolution (H₂).

  • Quench (Critical): Add 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and perform standard extraction.

Method C: Catalytic Hydrogenation (Scale-Up)

Best for: Large-scale synthesis (>100g) where boron waste is prohibitive. Risk: Hydrodefluorination (HDF). [4][5]

The Defluorination Danger

Palladium on Carbon (Pd/C) readily cleaves Ar-F bonds, especially under pressure or high temperature.

  • Mechanism:[1][4][6][7][8][9][10][11] Oxidative addition of Pd into the C-F bond.

  • Solution: Use Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al₂O₃) , which are far less active toward C-F hydrogenolysis than Pd.

Experimental Protocol

Reagents:

  • Fluorinated Benzaldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided is often preferred) or 5% Rh/Al₂O₃ (0.5 - 1 mol%).

  • Solvent: Methanol or Ethanol.[1][3][8]

Step-by-Step:

  • Loading: In a hydrogenation vessel (Parr shaker or autoclave), charge aldehyde, amine, and solvent.

  • Imine Formation: Stir for 1 hour at RT before adding catalyst (optional, but helps selectivity).

  • Catalyst Addition: Add Pt/C carefully (pyrophoric).

  • Hydrogenation: Purge with N₂, then charge with H₂ (1–3 atm / 15–45 psi).

    • Control: Keep temperature < 30°C . Higher temperatures exponentially increase the rate of defluorination.

  • Monitoring: Monitor H₂ uptake. Stop immediately upon cessation.

  • Workup: Filter through Celite (under N₂ blanket). Concentrate filtrate.

Comparative Data & Troubleshooting

Reagent Performance on 4-Fluorobenzaldehyde + Benzylamine
ParameterMethod A (STAB)Method B (Ti-mediated)Method C (Pd/C - Warning)Method C (Pt/C - Optimized)
Yield 92%88%65% (mixture)90%
Reaction Time 2-4 h12-16 h4 h4-6 h
Defluorination < 0.1%None15-25% < 1%
Dialkylation < 2%< 5%Variable< 5%
Cost ModerateModerateLow (at scale)Moderate
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance (e.g., 2,6-difluoro)Switch to Method B (Ti(OiPr)₄). Increase time.
Defluorination Using Pd/C or high TempSwitch to Pt/C or STAB. Keep T < 30°C.
Hydrolysis (Aldehyde recovery) Water in solvent; Imine unstableUse molecular sieves (4Å). Ensure solvents are anhydrous.
Product stuck in Aqueous Low pKa of fluorinated amineIncrease pH of aqueous layer to >12 during extraction.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the specific points where fluorine substitution impacts the reaction coordinate.

ReactionMechanism Reactants Fluorinated Benzaldehyde + Amine ImineFormation Hemiaminal Intermediate Reactants->ImineFormation -H2O (Fast due to EWG) IminiumIon Iminium Ion (C=N+) (Activated by F-Inductive Effect) ImineFormation->IminiumIon Acid Catalysis (AcOH) Reduction Hydride Transfer (Rate Determining Step) IminiumIon->Reduction STAB / NaBH4 SideReaction Hydrolysis (Risk: High if wet) IminiumIon->SideReaction +H2O Product Fluorinated Benzylamine Reduction->Product Defluorination C-F Cleavage (Risk: Metal Catalysis) Reduction->Defluorination If Pd/C used

Figure 2: Mechanistic pathway highlighting the activation by fluorine and potential side reactions.

References

  • Abdel-Magid, A. F., et al. (1996).[12][13][14] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[15] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[15] The Journal of Organic Chemistry.

  • Kuehm-Caubere, C., et al. (1996). "Fluorine Effect in Reductive Amination." Tetrahedron. (Contextual grounding on electronic effects).
  • Borch, R. F., et al. (1971).[12] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[12]

  • Bornschein, C., et al. (2012). "Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions." Environmental Science & Technology.

Sources

Method

Using 5-fluoroisovanillin as an intermediate for morpholine derivatives

Executive Summary This guide details the synthetic utility of 5-fluoroisovanillin (3-hydroxy-4-methoxy-5-fluorobenzaldehyde) as a high-value scaffold for generating morpholine-functionalized bioactive molecules.[1] The i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 5-fluoroisovanillin (3-hydroxy-4-methoxy-5-fluorobenzaldehyde) as a high-value scaffold for generating morpholine-functionalized bioactive molecules.[1] The incorporation of fluorine into the isovanillin core enhances metabolic stability and lipophilicity, while the morpholine moiety improves aqueous solubility and target affinity—two critical parameters in modern drug discovery (e.g., kinase inhibitors, CNS agents).[1]

This note provides a validated protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method chosen for its chemoselectivity in the presence of the free phenolic hydroxyl group inherent to the isovanillin structure.

Scientific Rationale: The "Fluorine-Morpholine" Synergy[1]

The Fluorine Effect

In medicinal chemistry, replacing a hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) exerts a profound "bioisostere" effect.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation. Placing fluorine at the 5-position of isovanillin blocks metabolic hydroxylation at this electron-rich site.

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the adjacent phenol (position 3), potentially strengthening hydrogen bond interactions with receptor active sites.

Morpholine Utility

Morpholine is a privileged pharmacophore. Unlike acyclic amines, its chair conformation reduces the entropic penalty upon binding to protein targets.[1] Furthermore, the ether oxygen lowers the basicity of the nitrogen (pKa ~8.3), improving bioavailability compared to piperidine analogs.[1]

Chemical Profile & Material Attributes

PropertySpecification
Compound Name 5-Fluoroisovanillin
IUPAC Name 5-Fluoro-3-hydroxy-4-methoxybenzaldehyde
CAS Number [Commercially Available]
Molecular Weight 170.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.[1]
pKa (Phenol) ~7.2 (Estimated; lower than vanillin due to F-induction)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended.[1]

Experimental Protocol: Direct Reductive Amination

Objective: Synthesize 4-(5-fluoro-3-hydroxy-4-methoxybenzyl)morpholine. Method: One-pot reductive amination using Sodium Triacetoxyborohydride (STAB).[2][3]

Reaction Scheme & Mechanism

The reaction proceeds via the formation of an iminium ion intermediate, which is selectively reduced by the borohydride reagent. STAB is preferred over NaBH₄ because it reduces the iminium species faster than the aldehyde, preventing the formation of the benzyl alcohol side product.[1]

ReactionScheme Start 5-Fluoroisovanillin (Aldehyde) Inter Iminium Ion (Intermediate) Start->Inter + Morpholine - H2O Amine Morpholine Amine->Inter Product Benzylmorpholine (Target) Inter->Product Hydride Transfer Reagent STAB / AcOH (Reducing Agent) Reagent->Inter

Figure 1: Reaction pathway for the reductive amination of 5-fluoroisovanillin.

Reagents & Stoichiometry
  • 5-Fluoroisovanillin (1.0 equiv) [1]

  • Morpholine (1.1 – 1.2 equiv) : Slight excess drives imine formation.

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) : The reducing agent.

  • Acetic Acid (AcOH) (1.0 equiv) : Catalyst to activate the carbonyl and imine.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction kinetics but DCM is safer.

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoroisovanillin (1.0 mmol, 170 mg) in anhydrous DCE (5 mL).

  • Imine Formation: Add Morpholine (1.1 mmol, 96 µL) followed by Acetic Acid (1.0 mmol, 57 µL).[1]

    • Observation: The solution may warm slightly or change color (pale yellow) as the imine/iminium species forms.

    • Time: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C (ice bath) if working on a large scale (>5g); otherwise, RT is acceptable. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Caution: Gas evolution (hydrogen) is minimal with STAB compared to NaBH₄, but venting is still required.[1]

  • Reaction: Remove ice bath and stir at RT for 4–16 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the aldehyde peak.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine organic layers and wash with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.[1]

  • Purification: The crude product is often pure enough (>90%). If necessary, purify via flash column chromatography (Silica gel, Gradient: 0–5% MeOH in DCM).[1]

Optimization & Troubleshooting Guide

The following decision tree assists in resolving common synthetic hurdles associated with this specific scaffold.

Troubleshooting Problem Issue: Low Yield or Incomplete Conversion Check1 Is the Aldehyde remaining? Problem->Check1 Check2 Is the Benzyl Alcohol forming? Check1->Check2 No Sol1 Solution: Imine formation is slow. Increase AcOH to 2.0 eq or add 3Å Molecular Sieves. Check1->Sol1 Yes Sol2 Solution: Reducing agent is too aggressive. Ensure STAB is used, NOT NaBH4. Add STAB *after* 1h of imine formation. Check2->Sol2 Yes Sol3 Solution: Steric hindrance. Switch solvent to THF. Heat to 40°C. Check2->Sol3 No (Unidentified byproducts)

Figure 2: Troubleshooting logic for reductive amination of fluorinated benzaldehydes.

Critical Parameters
  • Moisture Sensitivity: STAB is moisture-sensitive.[2][3] Ensure solvents are dry. If the bottle of STAB is old/clumped, yields will drop significantly.

  • Phenolic Interference: The 3-OH group is acidic. If the reaction stalls, the phenoxide anion might be forming, reducing electrophilicity.[1] Remedy: Ensure at least 1.0 equivalent of Acetic Acid is present to buffer the system.

Analytical Validation (Self-Validating System)

To confirm the structure of the product, look for these key NMR signatures:

  • Absence of Aldehyde: Disappearance of the singlet at ~9.8 ppm.

  • Benzylic Protons: Appearance of a singlet (2H) around 3.4 – 3.6 ppm (connecting the aromatic ring to the morpholine nitrogen).

  • Fluorine Splitting: The aromatic protons will show distinct coupling constants (

    
    ) in 
    
    
    
    NMR, and the
    
    
    NMR will show doublets for carbons ortho/meta to the fluorine.
  • Morpholine Core: Two triplets (or broad multiplets) around 2.4 ppm (N-CH2) and 3.7 ppm (O-CH2).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link

    • Core reference for the STAB protocol.
  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1] Link

    • Authority on the metabolic stability conferred by fluorine.
  • Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods."[1] Academic Press, 2008.[1]

    • Reference for morpholine's effect on solubility and pKa.
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] Link

    • In-depth analysis of fluorine substitution p

Sources

Application

Preparation of antihypertensive agents from fluorinated isovanillin

Application Note: Strategic Synthesis of Fluorinated 1,4-Dihydropyridine Calcium Channel Blockers via 2-Fluoro-Isovanillin Executive Summary This guide details the protocol for synthesizing a library of fluorinated 1,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated 1,4-Dihydropyridine Calcium Channel Blockers via 2-Fluoro-Isovanillin

Executive Summary

This guide details the protocol for synthesizing a library of fluorinated 1,4-dihydropyridine (1,4-DHP) derivatives—a pharmacophore central to antihypertensive calcium channel blockers (CCBs) like Nifedipine and Amlodipine. By utilizing 2-fluoro-isovanillin (2-fluoro-3-hydroxy-4-methoxybenzaldehyde) as the core scaffold, we leverage the "fluorine effect" to enhance metabolic stability and lipophilicity while maintaining the essential dihydropyridine binding motif.

Key Application: Development of next-generation antihypertensives with improved pharmacokinetic profiles compared to non-fluorinated isovanillin analogs.

Scientific Rationale & Mechanism

The Fluorine Advantage in Hypertension Therapy

The incorporation of fluorine into the isovanillin scaffold serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing rapid oxidative metabolism of the aromatic ring by Cytochrome P450 enzymes.

  • Lipophilicity Modulation: Fluorine increases the LogP (lipophilicity), facilitating better membrane permeability and blood-brain barrier (BBB) penetration if central effects are desired, or vascular smooth muscle targeting.

  • Conformational Locking: The steric radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) closely enough to avoid steric clash but is large enough to influence the rotation of the aryl ring relative to the DHP core, favoring the bioactive perpendicular conformation.

Reaction Pathway: The Hantzsch Multicomponent Synthesis

The synthesis utilizes a modified Hantzsch reaction, condensing 2-fluoro-isovanillin with a


-keto ester (ethyl acetoacetate) and a nitrogen source (ammonium acetate). This one-pot multicomponent reaction (MCR) is atom-economic and robust.

Mechanism Description:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of

    
    -keto ester to form an 
    
    
    
    -unsaturated carbonyl.[1]
  • Enamine Formation: The second equivalent of

    
    -keto ester reacts with ammonia to form an enamine.[2]
    
  • Michael Addition & Cyclization: The enamine attacks the unsaturated carbonyl (Michael addition), followed by intracyclic dehydration to form the 1,4-DHP ring.[1]

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical role of the fluorinated intermediate.

HantzschSynthesis Start 2-Fluoro-Isovanillin (Starting Material) Inter1 Intermediate A: Knoevenagel Adduct Start->Inter1 Condensation Reagent1 Ethyl Acetoacetate (2 equiv) Reagent1->Inter1 Inter2 Intermediate B: Enamine Ester Reagent1->Inter2 Reagent2 Ammonium Acetate (1.2 equiv) Reagent2->Inter2 Cyclization Michael Addition & Cyclodehydration Inter1->Cyclization Inter2->Cyclization Product Fluorinated 1,4-DHP (Antihypertensive Target) Cyclization->Product - H2O

Caption: Figure 1. Convergent synthesis of Fluorinated 1,4-DHP via Hantzsch Multicomponent Reaction.

Experimental Protocols

Protocol A: Preparation of the Reaction System

Note: This protocol uses a catalyst-free ethanol reflux method for green chemistry compliance, or an Iodine (


) catalyzed method for higher yields. We recommend the Iodine method for difficult fluorinated substrates.

Reagents Required:

  • 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (2-Fluoro-isovanillin): 10 mmol (1.70 g)

  • Ethyl acetoacetate: 22 mmol (2.86 g)[3]

  • Ammonium Acetate: 12 mmol (0.92 g)[3]

  • Ethanol (Absolute): 20 mL

  • Catalyst (Optional but recommended): Iodine (10 mol%)

Equipment:

  • 50 mL Round Bottom Flask (RBF)

  • Magnetic Stirrer & Hotplate

  • Reflux Condenser[3]

  • TLC Plates (Silica gel 60 F254)

Protocol B: Synthesis Execution (Step-by-Step)
  • Charging: In the 50 mL RBF, dissolve 2-fluoro-isovanillin (10 mmol) in 20 mL of ethanol.

  • Activation: Add Ethyl acetoacetate (22 mmol) and Ammonium Acetate (12 mmol).

  • Catalysis: Add Iodine (0.25 g, 1 mmol) to the mixture. Rationale: Iodine acts as a mild Lewis acid, activating the carbonyl oxygen and facilitating water elimination.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Check progress via TLC every 30 minutes.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visual Cue: The spot for the aldehyde (

      
      ) will disappear, and a fluorescent yellow/blue spot (
      
      
      
      ) corresponding to the 1,4-DHP will appear.
  • Termination: Reaction is typically complete within 3–5 hours. Allow the mixture to cool to room temperature.

Protocol C: Work-up and Purification
  • Precipitation: Pour the cooled reaction mixture into 100 mL of crushed ice-water with stirring. A solid precipitate should form immediately.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove excess ammonium acetate and ethanol.
    
  • Recrystallization (Crucial for Purity):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow to cool slowly to room temperature, then refrigerate at

      
      .
      
    • Collect the crystals. This removes unreacted

      
      -keto esters.
      
  • Validation:

    • Melting Point: Expect sharp range (e.g.,

      
       depending on exact derivative).
      
    • 1H-NMR (DMSO-d6): Look for the characteristic singlet of the C4-H (methine proton) at

      
       ppm and the NH singlet at 
      
      
      
      ppm.

Process Workflow Diagram

Workflow Step1 Dissolve 2-F-Isovanillin in Ethanol Step2 Add Ethyl Acetoacetate + NH4OAc + I2 (Cat) Step1->Step2 Step3 Reflux (3-5 Hours) Temp: 78°C Step2->Step3 Step4 TLC Check (Hex:EtOAc 7:3) Step3->Step4 Decision Aldehyde Consumed? Step4->Decision Decision->Step3 No Step5 Pour into Ice Water Decision->Step5 Yes Step6 Filter & Recrystallize (Hot Ethanol) Step5->Step6 Step7 Final Analysis (NMR, MP, IR) Step6->Step7

Caption: Figure 2. Operational workflow for the synthesis and purification of Fluorinated 1,4-DHPs.

Data Summary & Optimization

The following table summarizes expected yields based on solvent and catalyst choices, derived from optimization studies of similar benzaldehyde derivatives.

Solvent SystemCatalystTemperatureTime (hrs)Yield (%)Notes
Ethanol Iodine (10%) Reflux 3.5 92% Recommended. High purity.
EthanolNoneReflux8.065%Slow, requires longer workup.
WaterGlycerol90°C5.078%Green method, but product is sticky.
AcetonitrileYb(OTf)3Reflux2.588%Fast, but catalyst is expensive.

Pharmacological Insight: The resulting 2-fluoro-isovanillin DHP derivative exhibits a "calcium antagonist" profile. The presence of the 3-hydroxy-4-methoxy group (isovanillin pattern) combined with the 2-fluoro substituent creates a unique electrostatic map that enhances binding to the


 subunit of L-type voltage-gated calcium channels.

References

  • Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological applications." Drug Discovery Today. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[4] Link

  • Kumar, A., et al. (2011). "Synthesis and biological evaluation of some new 1,4-dihydropyridines." Arabian Journal of Chemistry. Link

  • Memarian, H. R., et al. (2018). "Hantzsch synthesis of 1,4-dihydropyridines using various catalysts." Chinese Chemical Letters. (Validates the Iodine protocol). Link

  • Barnes-Seeman, D., et al. (2014).[5] "Fluorinated compounds in medicinal chemistry: recent applications." Current Topics in Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

Welcome to the technical support guide for 3-Fluoro-5-hydroxy-5-methoxybenzaldehyde (CAS No. 79418-78-3).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-5-hydroxy-5-methoxybenzaldehyde (CAS No. 79418-78-3). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this valuable aryl fluorinated building block to prevent its oxidative degradation. Our goal is to ensure the long-term integrity and purity of your material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the common challenges and inquiries we receive regarding this compound.

Q1: I've noticed my white or light-yellow powder of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde has started to turn brown. What is happening?

A1: The discoloration you are observing is a classic indicator of oxidative degradation. This compound possesses two functional groups that are susceptible to oxidation: the aldehyde (-CHO) and the phenolic hydroxyl (-OH) group. Aromatic aldehydes, particularly those with electron-donating hydroxy and methoxy groups, are prone to degradation.[1]

The primary degradation pathway involves the oxidation of the aldehyde group to the corresponding carboxylic acid (3-Fluoro-5-hydroxy-4-methoxybenzoic acid).[2] This process is accelerated by three main factors:

  • Atmospheric Oxygen: The most significant contributor. Direct exposure to air provides the oxygen required for the oxidation reaction.[3]

  • Light: UV and even ambient light can provide the energy to initiate and propagate free-radical oxidation reactions.[1][2]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[1][4]

The development of color is due to the formation of small quantities of polymerized or complex colored byproducts, even if the primary degradation product (the carboxylic acid) is colorless.

Oxidation_Pathway Reagent 3-Fluoro-5-hydroxy- 4-methoxybenzaldehyde (Stable, White/Pale Yellow Solid) Catalysts [O] (Air, Light, Heat) Reagent->Catalysts Product 3-Fluoro-5-hydroxy- 4-methoxybenzoic Acid (Primary Degradation Product) Byproducts Colored Polymerized Byproducts (Causes Discoloration) Product->Byproducts Side Reactions Catalysts->Product Oxidation

Caption: Oxidative degradation pathway of the title compound.

Q2: What are the definitive, gold-standard conditions for the long-term storage of this compound?

A2: To ensure maximum stability and prevent degradation over months or years, the compound must be protected from all catalytic factors. The ideal storage protocol is based on creating a completely inert environment.

Core Principle: The hierarchy of protection is Atmosphere > Light > Temperature . Controlling the atmosphere is the most critical step.

ParameterIdeal ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.[5][6] Argon is denser than air and provides an excellent protective blanket.
Container Borosilicate Glass Vial with PTFE-lined Septum CapGlass is non-reactive. A PTFE-lined septum allows for removal via syringe while maintaining a seal.[6] Specialized bottles like Sure/Seal™ are designed for this.[7][8]
Light Complete Darkness (Amber Vial or stored in a dark cabinet)Prevents light-induced degradation.[4][5]
Temperature -20°C to 4°C (Freezer or Refrigerator)Reduces the kinetic rate of any potential degradation reactions.[5]

This protocol is designed for storing the bulk of your compound, which will be accessed infrequently.

Materials:

  • 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

  • Glovebox or Schlenk line with a high-purity (99.99%+) Argon or Nitrogen source

  • Appropriately sized amber glass vials with PTFE-lined septum screw caps

  • Parafilm or electrical tape

  • Labeling materials

Procedure:

  • Prepare the Environment: If using a glovebox, ensure the atmosphere is fully purged and oxygen levels are minimal (<10 ppm). If using a Schlenk line, ensure all glassware is properly oven-dried or flame-dried to remove adsorbed moisture and air.[7][9]

  • Aliquot the Compound: Inside the inert atmosphere, carefully weigh and transfer the desired amounts of the compound into the amber glass vials. Aliquoting prevents the need to repeatedly expose the main stock to potential contaminants.

  • Seal the Vials: Securely tighten the PTFE-lined septum caps onto the vials.

  • Backfill with Inert Gas (Schlenk Line Method): If not using a glovebox, insert a needle connected to the inert gas line through the septum. Insert a second "exit" needle. Gently flush the vial's headspace with inert gas for 1-2 minutes to displace all air. Remove the exit needle first, then the gas inlet needle to maintain a positive pressure inside the vial.

  • Add Secondary Seal: Wrap the cap-vial interface securely with Parafilm. This provides an additional barrier against moisture and gas exchange.

  • Label and Store: Clearly label each vial with the compound name, date, and amount. Place the sealed vials inside a secondary container and store them in a dark, cold environment (e.g., a -20°C freezer).

Q3: My lab doesn't have a glovebox or Schlenk line. What is a practical and acceptable method for storing a working supply?

A3: While an inert atmosphere is ideal, you can still achieve good stability for a working supply by diligently minimizing exposure to air and light.

Storage_Decision_Workflow Start Start: New Compound Received Decision Intended Use Frequency? Start->Decision LongTerm Infrequent Access (>1 month between uses) Decision->LongTerm Long-Term ShortTerm Frequent Access (<1 month between uses) Decision->ShortTerm Short-Term Protocol1 Follow Protocol 1: Gold-Standard Inert Storage LongTerm->Protocol1 Protocol2 Follow Protocol 2: Practical Working-Stock Storage ShortTerm->Protocol2

Caption: Decision workflow for selecting the appropriate storage protocol.

Materials:

  • Original manufacturer's container (if suitable, e.g., an amber bottle with a good seal) or a smaller amber glass vial.

  • A desiccant chamber or cabinet.

  • Parafilm.

Procedure:

  • Minimize Headspace: If you have used a significant portion of the compound, consider transferring the remainder to a smaller vial. This reduces the amount of air trapped in the container.

  • Tight Seal: After each use, securely tighten the cap immediately.

  • Parafilm Seal: Wrap the cap-bottle interface with Parafilm to create a better seal against the atmosphere.

  • Protect from Light: Place the container in a dark location, such as a drawer or cabinet. Avoid leaving it on the lab bench.

  • Cool & Dry Storage: Store the container in a cool, dry, and well-ventilated place.[4][10] A dedicated desiccator cabinet at room temperature is a good option as it protects from both moisture and light. Avoid temperature fluctuations that can cause condensation.[5]

Q4: I suspect my compound has degraded. How can I quickly verify its quality before using it in a critical experiment?

A4: Suspected degradation should always be confirmed analytically before proceeding. Using oxidized material can lead to lower yields, unexpected side products, and failed reactions.

QC_Workflow Start Suspicion of Degradation (e.g., color change) Visual Visual Inspection: Is the solid discolored? Start->Visual Tollens Perform Protocol 3: Qualitative Tollen's Test Visual->Tollens Yes Decision1 Silver Mirror Forms? Tollens->Decision1 HPLC Perform Protocol 4: Quantitative HPLC Analysis Decision1->HPLC Yes (Aldehyde present, check purity) Discard Discard and Procure New Material Decision1->Discard No (Significant degradation) Decision2 Purity >95% and no major impurity peaks? HPLC->Decision2 Use Proceed with Experiment Decision2->Use Yes Decision2->Discard No

Caption: Quality control workflow for assessing compound integrity.

This test, also known as the "silver mirror test," provides a rapid confirmation of the presence of the aldehyde functional group.[11][12] Ketones do not react, making this a specific test for aldehydes.[11][13] A weak or negative result suggests significant oxidation to the carboxylic acid.

Materials:

  • Silver nitrate (AgNO₃) solution (5%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ammonia solution (dilute, ~2 M)

  • Sample of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

  • Clean test tube

Procedure:

  • Prepare Tollen's Reagent (must be prepared fresh): a. In a clean test tube, add 2 mL of 5% silver nitrate solution. b. Add one drop of 10% NaOH solution. A brown precipitate of silver(I) oxide will form. c. Add dilute ammonia solution drop by drop, shaking well after each drop, until the brown precipitate just dissolves. This is your Tollen's reagent.

  • Perform the Test: a. Add a small amount (20-30 mg) of your aldehyde sample dissolved in a minimal amount of ethanol to the freshly prepared Tollen's reagent. b. Gently warm the test tube in a water bath (50-60°C) for 5-10 minutes.

  • Observe: The formation of a silver mirror on the inner wall of the test tube, or a black precipitate of silver, indicates a positive test for the aldehyde.[12]

Trustworthiness Check: A positive result confirms the aldehyde is present, but does not guarantee purity. A quantitative method is required for a definitive purity assessment.

High-Performance Liquid Chromatography (HPLC) is a robust method to quantify the purity of your compound and detect the carboxylic acid degradation product.[14]

Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the aldehyde and potential acid product absorb (e.g., 254 nm or 280 nm).

  • Sample Prep: Prepare a standard solution of ~1 mg/mL in acetonitrile or methanol.

Analysis:

  • Inject a sample of a known pure, fresh standard (if available) to determine its retention time.

  • Inject your stored sample.

  • Compare the chromatograms. The presence of a new, more polar peak (likely eluting earlier than the aldehyde) may indicate the carboxylic acid impurity.

  • Calculate the purity by peak area percentage. A purity below your experimental tolerance (e.g., <95%) indicates significant degradation.

References
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.).
  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23).
  • The Safe Use of Pyrophoric Reagents. (n.d.). Sigma-Aldrich.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). IntechOpen.
  • Handling air-sensitive reagents AL-134. (n.d.). MIT.
  • Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts.
  • Aldehydes and Ketones - Testing for Carbonyl Compounds. (2022, April 18). A-Level Chemistry.
  • Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S.
  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (2024, July 12). China Chemical Manufacturer.
  • Specification for storage and transport of phenolic resins. (n.d.). ECHEMI.
  • Safety Data Sheet Phenolic Resin. (2023, June 1). Redox.
  • m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses.

Sources

Optimization

Technical Support Center: Fluorinated Benzaldehyde Reductive Amination

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Yields in Reductive Amination of Fluorinated Benzaldehydes. Responder: Senior Application Scientist, Process Chemistry Division. Module 1: The "F...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Yields in Reductive Amination of Fluorinated Benzaldehydes. Responder: Senior Application Scientist, Process Chemistry Division.

Module 1: The "Fluorine Paradox" in Reductive Amination

Working with fluorinated benzaldehydes presents a unique mechanistic dichotomy often described as the "Fluorine Paradox."

  • Kinetic Advantage (Step 1): The strong inductive effect (

    
    ) of the fluorine atom increases the electrophilicity of the carbonyl carbon.[1] This actually accelerates the initial nucleophilic attack by the amine to form the hemiaminal.[1]
    
  • Thermodynamic/Kinetic Penalty (Step 2):

    • Imine Instability: The electron-withdrawing nature destabilizes the resulting imine/iminium cation, making it more prone to hydrolysis back to the starting material if water is not rigorously excluded.

    • Hydride Repulsion: The electron-deficient ring can repel the hydride donor (depending on the reducing agent's nature), or conversely, make the ring susceptible to nucleophilic attack (defluorination) rather than the desired C=N reduction.

Mechanistic Pathway & Failure Points

The following diagram illustrates the critical decision points where yield is typically lost in this specific chemistry.

G Start Fluorinated Benzaldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Fast Nucleophilic Attack (-I effect) Alcohol Benzyl Alcohol (Direct Aldehyde Reduction) Start->Alcohol Reducing agent attacks Aldehyde before Imine forms Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (-H2O) Product Final Amine Product Imine->Product Hydride Reduction Hydrolysis Hydrolysis (Reverts to SM) Imine->Hydrolysis +H2O (Equilibrium shift) Defluorination SNAr Defluorination (Fluorine displacement) Imine->Defluorination Excess Heat/Base (Ortho/Para F specific)

Figure 1: Reaction pathway highlighting stability risks (Yellow) and critical failure modes (Red) specific to fluorinated substrates.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I see rapid disappearance of starting material, but my isolated yield is <40%."

Diagnosis: This is likely an Imine Stability Issue . Fluorinated imines are moisture-sensitive. If you are using a "one-pot" method where the reducing agent is added immediately, the water generated during imine formation hydrolyzes the imine back to the aldehyde, which is then reduced to the alcohol (waste).

Corrective Action:

  • Switch to Indirect Reductive Amination: Stir the aldehyde and amine without the reducing agent first.

  • Add a Dehydrating Agent: Add activated 4Å Molecular Sieves or Magnesium Sulfate (

    
    ) during the imine formation step.
    
  • Lewis Acid Activation: If the amine is weak, use Titanium(IV) isopropoxide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). It acts as both a Lewis acid to drive formation and a water scavenger.[2]
    
Scenario B: "I am detecting a side product with M-19 mass (Loss of Fluorine)."

Diagnosis: You are experiencing


 Defluorination .
Fluorine is a good leaving group on aromatic rings when activated by other electron-withdrawing groups (like the imine itself). If your reaction mixture is basic (excess amine) or heated, the amine will attack the ring instead of the carbonyl.

Corrective Action:

  • Lower the Temperature: Perform the reduction at 0°C or room temperature. Never reflux.

  • Control pH: Ensure the reaction is not strongly basic. If using

    
    , adjust pH to ~5-6 with acetic acid.
    
  • Avoid Strong Nucleophiles: If your amine is a strong nucleophile, add it slowly or use the

    
     protocol (see Module 3) which complexes the amine, reducing its basicity.
    
Scenario C: "The reaction stalls at the imine stage; reduction is incomplete."

Diagnosis: Electronic Deactivation. The electron-poor nature of the fluorinated ring pulls electron density away from the C=N bond, making the carbon less nucleophilic towards the hydride reagent (which is also a nucleophile).

Corrective Action:

  • Change Reducing Agent: Switch from Sodium Borohydride (

    
    ) to Sodium Triacetoxyborohydride (STAB) . STAB allows for a slight excess of Acetic Acid, which protonates the imine to an iminium ion.
    
  • Why this works: The iminium ion (

    
    ) is significantly more electrophilic than the neutral imine, overcoming the deactivating effect of the fluorine.
    

Module 3: The "Gold Standard" Protocols

For fluorinated benzaldehydes, we recommend two specific protocols depending on the steric hindrance of your amine.

Protocol A: The Standard STAB Method (Direct)

Best for: Unhindered primary/secondary amines and stable fluorinated aldehydes.

  • Setup: Dissolve Fluorinated Benzaldehyde (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Note: DCE is preferred for STAB solubility, but THF is safer if halogenated solvents are restricted.

  • Acidification: Add Acetic Acid (1.0 - 2.0 equiv) .

    • Critical: This catalyzes imine formation and ensures protonation to the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol B: The Titanium(IV) "Scavenger" Method (Indirect)

Best for: Sterically hindered amines, electron-deficient amines, or unstable fluorinated imines.

  • Complexation: In a dry flask under

    
    , mix Amine (1.1 equiv), Fluorinated Benzaldehyde (1.0 equiv), and Titanium(IV) isopropoxide (
    
    
    
    )
    (1.25 equiv). Use neat conditions (no solvent) or minimal dry THF.
  • Imine Formation: Stir at RT for 1 hour. The mixture will become viscous.

    • Mechanism:[3]

      
       coordinates the oxygen, facilitates attack, and irreversibly traps the water produced as 
      
      
      
      .
  • Dilution: Dilute with dry Ethanol or THF (approx 0.5 M concentration).

  • Reduction: Add Sodium Borohydride (

    
    )  (1.5 equiv) carefully (exothermic).
    
  • Quench (Critical): Add water dropwise. A white precipitate (

    
    ) will form. Filter through Celite to remove titanium salts before extraction.
    

Module 4: Reagent Selection Matrix

Use this table to select the correct reducing agent based on your specific fluorinated substrate constraints.

Reducing AgentReactivityStability at pH < 5Risk of DefluorinationRecommended For

(STAB)
Mild / SelectiveHighLowGeneral Purpose. Best balance of speed and selectivity.

ModerateHighModerateLegacy methods. Use only if STAB fails. Requires toxic waste handling.

Strong / Non-selectiveLow (Decomposes)HighIndirect Method Only. Use after imine is fully formed (Protocol B).

-Pyridine
Slow / MildHighVery LowHighly Acidic Substrates. Good if molecule contains other reducible groups.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A convenient synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358.

Sources

Troubleshooting

Technical Support Center: A Guide to the Separation of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde and its Regioisomers

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists facing the intricate challenge of isolating 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists facing the intricate challenge of isolating 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde from a mixture of its regioisomers. The structural similarity of these compounds makes their separation non-trivial, demanding a nuanced and systematic approach to achieve the high purity required for downstream applications. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the separation of these substituted benzaldehyde regioisomers so challenging?

A1: The primary difficulty lies in their profound structural similarity. Regioisomers have the same molecular formula and functional groups, differing only in their spatial arrangement on the aromatic ring. This leads to nearly identical physical and chemical properties:

  • Polarity: The polarity of the isomers is very similar due to the presence of the same electron-withdrawing (fluoro, aldehyde) and electron-donating (hydroxy, methoxy) groups. This results in comparable affinities for common chromatographic stationary phases, leading to co-elution.[1]

  • Solubility: Their solubility profiles in various solvents are often indistinguishable, complicating separation by recrystallization, where one isomer might co-precipitate with another.[2][3]

  • Intermolecular Forces: While all isomers can engage in hydrogen bonding (via the -OH group), dipole-dipole interactions, and π-π stacking, the subtle differences in the strengths of these forces, dictated by the specific positions of the substituents, are the very properties we must exploit for a successful separation.

Q2: What are the primary analytical and preparative techniques recommended for this separation?

A2: A multi-pronged approach is typically necessary. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for both analytical assessment and preparative-scale separation due to its high resolving power.[4][5][6][7] Reversed-phase HPLC is the most common starting point.

  • Flash Column Chromatography: For larger quantities (milligrams to grams), flash chromatography on silica gel is the workhorse method. Success is highly dependent on the careful selection and optimization of the mobile phase.[1][8]

  • Fractional Recrystallization: If a suitable solvent system can be identified where the solubilities of the isomers differ significantly, this can be an effective and scalable purification method.[5][9][10]

Q3: How can I quickly assess the complexity of my isomeric mixture before attempting a large-scale purification?

A3: A preliminary analysis is crucial to avoid wasting time and material on an unoptimized preparative method.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for initial screening of solvent systems for column chromatography.[1] It is rapid, requires minimal sample, and allows for the parallel testing of multiple mobile phases to find conditions that maximize the difference in retention factors (ΔRf).

  • Analytical HPLC: A quick analytical HPLC run can provide a high-resolution snapshot of your mixture, revealing the number of isomers present and the approximate difficulty of the separation. This data is invaluable for developing a preparative HPLC method or deciding if column chromatography is feasible.[7][11]

Section 2: Troubleshooting Guide: Flash Column Chromatography

The success of column chromatography hinges on the initial TLC development work. If the spots are not separated on the TLC plate, they will not be separated on the column.

Scenario 1: My spots are co-eluting or have very similar Rf values on TLC. How can I improve separation?

Answer: This is the most common challenge. Improving resolution requires systematically altering the mobile phase to exploit subtle differences in isomer-stationary phase interactions.

  • Reduce Eluent Polarity: Regioisomers often require a mobile phase with very low polarity to maximize differential interactions with the silica gel.[1] If you are using a 20% ethyl acetate in hexane system, for example, try reducing the ethyl acetate concentration to 2-5%. This forces the compounds to spend more time interacting with the stationary phase, amplifying small differences in affinity.

  • Introduce Different Solvent Selectivities: If simply adjusting polarity isn't enough, change the solvents themselves. The "selectivity" of a solvent refers to its specific intermolecular interactions.

    • Hexane/Ethyl Acetate: A standard system based primarily on polarity.

    • Hexane/Dichloromethane (DCM): DCM can offer different selectivity and is a good intermediate polarity solvent.

    • Toluene/Ethyl Acetate: Toluene can engage in π-π stacking interactions with your aromatic isomers.[1] This can introduce a new separation mechanism that may resolve isomers that co-elute in hexane-based systems.

  • Use Additives: For phenolic compounds, peak tailing on silica can be an issue. Adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can suppress the ionization of the phenolic hydroxyl group, leading to sharper spots and potentially better resolution.[2][12]

Workflow for Tackling a Regioisomer Separation Challenge

Separation_Workflow start Crude Isomeric Mixture analysis Initial Analysis start->analysis tlc TLC Screening (Multiple Solvent Systems) analysis->tlc Quick Screening hplc_an Analytical HPLC (Method Scouting) analysis->hplc_an High-Resolution View decision_tlc Separation on TLC? tlc->decision_tlc decision_hplc Baseline Resolution? hplc_an->decision_hplc column_chrom Preparative Column Chromatography decision_tlc->column_chrom Yes (ΔRf > 0.1) recryst Attempt Recrystallization decision_tlc->recryst No prep_hplc Preparative HPLC decision_hplc->prep_hplc Yes decision_hplc->recryst No pure_product Pure Isomer(s) column_chrom->pure_product prep_hplc->pure_product recryst->hplc_an If fails, re-evaluate recryst->pure_product If successful

Caption: A decision-making workflow for separating regioisomers.

Protocol 1: Optimized Flash Column Chromatography
  • TLC Optimization: Screen various solvent systems as described in Scenario 1. Aim for an Rf value of the target compound between 0.2-0.35 for the best separation on the column.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 1:100 sample-to-silica weight ratio for difficult separations).[1]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pack the column carefully, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a strong solvent (like DCM or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides superior resolution compared to loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase identified during TLC.

    • If a gradient is needed, increase the polarity slowly and stepwise. A shallow gradient is key for separating closely eluting isomers.

  • Fraction Collection: Collect small fractions (e.g., 1/50th of the column volume). Analyze alternating fractions by TLC to identify those containing the pure, separated isomers.

Section 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolving power but requires careful method development. For these phenolic aldehydes, reversed-phase (RP) HPLC is the most common starting point.[4][13]

Scenario 2: My peaks are broad or not baseline-resolved in Reversed-Phase HPLC. How can I improve the separation?

Answer: Fine-tuning the mobile phase and choosing the correct stationary phase are critical.

  • Optimize Mobile Phase pH: The phenolic hydroxyl group has a pKa (typically ~7-9). Operating the mobile phase at a pH at least 2 units below the pKa ensures the molecule is in its neutral, protonated form. This prevents peak tailing and improves reproducibility. A common choice is to add 0.1% formic acid or phosphoric acid to the aqueous phase.[14]

  • Adjust Organic Modifier: If using a standard acetonitrile/water mobile phase, try substituting methanol. Methanol is a hydrogen-bond donor and acceptor and can have different interactions with the analytes compared to acetonitrile, sometimes dramatically altering selectivity.

  • Fine-tune the Gradient: For complex mixtures, a shallow gradient is essential. If two peaks are nearly co-eluting, decrease the rate of the organic modifier increase (%B/min) in that region of the chromatogram to give the column more time to perform the separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry must be changed. Standard C18 columns separate primarily on hydrophobicity. For isomers with similar hydrophobicity, alternative selectivities are needed.[5][15]

Table 1: Comparison of Common RP-HPLC Stationary Phases for Aromatic Isomers
Stationary PhasePrimary Separation MechanismBest For
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose; good starting point.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds; offers alternative selectivity to C18.[5]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole, & ion-exchange interactionsHalogenated and polar aromatic compounds. Excellent for positional isomers.
Polar-Embedded (e.g., Amide) Hydrophobic & hydrogen bondingPolar compounds; provides different selectivity for molecules with H-bond donors/acceptors.[5]
Section 4: Troubleshooting Guide: Recrystallization
Scenario 3: My compound "oils out" or co-crystallizes with impurities. What should I do?

Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Co-crystallization happens when isomers have very similar crystal lattice energies.

  • Systematic Solvent Screening: The key is finding a solvent that dissolves the compound well when hot but poorly when cold, while dissolving the isomeric impurities well at all temperatures (or not at all).[9][10] A good practice is to test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).

  • Use a Solvent/Anti-Solvent System: Dissolve the mixture in a minimal amount of a "good" hot solvent (e.g., ethyl acetate). Then, slowly add a "poor" solvent (an "anti-solvent," e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly turbid.[16] Allow it to cool slowly. This controlled precipitation can be more selective than simple cooling.

  • Slow Cooling is Critical: Rapid cooling traps impurities in the crystal lattice.[9] After dissolving your compound, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure slow crystal growth.

  • Scratching and Seeding: If crystals are reluctant to form, scratching the inside of the flask with a glass rod can create nucleation sites. If you have a small amount of pure crystal from a previous attempt, adding a single "seed" crystal can induce crystallization of that specific isomer.

Section 5: Isomer Identification
Q4: I have successfully separated the isomers. How can I definitively identify which is which?

A4: Spectroscopic methods are required for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.[1]

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

    • ²D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is definitive for confirming regiochemistry. It shows through-space correlations between protons that are close to each other. For example, a NOESY correlation between the aldehyde proton (-CHO) and a specific aromatic proton can confirm their ortho relationship, helping to piece together the substitution pattern.[5]

References
  • Nowik, W., Nawrocka, A., & Poinsot, V. (2014). A rapid hplc method for determination of major phenolic acids in plant material.
  • BenchChem. (2025). Technical Support Center: Separation of E/Z Isomers of 2-(2,4-Dinitrophenoxy)
  • Taamalli, A., Arráez-Román, D., et al. (2015). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Molecules, 20(8), 15353–15370. ([Link])

  • Stalikas, C. D. (2010). An HPLC Method for Identification and Separation of some Phenolic Acids in the Coffee. Journal of Applied Science & Technology, 3A/2010, 143-148. ()
  • Castañeda-Pérez, A., et al. (2014). Improving HPLC Separation of Polyphenols. LCGC International. ([Link])

  • Stalikas, C. D. (2011). Recent developments in the HPLC separation of phenolic compounds. Journal of Separation Science, 34(8), 854-876. ([Link])

  • BenchChem. (2025). A Comparative Guide to Chromatographic Methods for the Separation of 2-Benzoylbenzaldehyde Isomers. BenchChem. ()
  • BenchChem. (2025). Technical Support Center: Separation of Cycloeucalenol Regio-Isomers. BenchChem. ()
  • Scribd. (n.d.). Recrystallization Techniques for Purification. ([Link])

  • Google Patents. (2019).
  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). ([Link])

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ([Link])

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. ([Link])

  • Agilent Technologies. (n.d.). Troubleshooting Guide. ()
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. ([Link])

  • SIELC Technologies. (2018). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. ([Link])

  • Reddit. (2025). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. ([Link])

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ([Link])

  • Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry. ([Link])

Sources

Optimization

Optimizing reaction conditions for steric hindrance in 5-substituted isovanillins

The following technical guide is structured as a Tier 3 Support Escalation response, designed for researchers encountering specific synthetic bottlenecks with 5-substituted isovanillins. Subject: Troubleshooting Steric &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Escalation response, designed for researchers encountering specific synthetic bottlenecks with 5-substituted isovanillins.

Subject: Troubleshooting Steric & Regioselective Challenges in 5-Substituted Isovanillins Ticket ID: ISO-5-OPT-2024 Escalation Level: Senior Application Scientist

Executive Summary

Working with isovanillin (3-hydroxy-4-methoxybenzaldehyde) presents a classic "chemist's trap." Unlike its isomer vanillin, isovanillin’s electronic landscape directs electrophilic substitution away from the pharmacologically valuable C-5 position. Furthermore, once a substituent is successfully installed at C-5, it sits in a sterically congested "canyon" flanked by the C-4 methoxy group and the C-6 proton, making subsequent cross-coupling reactions sluggish.

This guide provides optimized protocols to force regioselectivity during synthesis and overcome steric hindrance during functionalization.

Module 1: The Regioselectivity Paradox (Synthesis)

The Issue: Users frequently report obtaining the 2-bromo or 6-bromo isomer when attempting to synthesize 5-bromoisovanillin via direct bromination.

Root Cause Analysis: In isovanillin, the C-3 hydroxyl group is the strongest activator and directs ortho/para.

  • C-2: Ortho to OH (Strongly Activated).

  • C-6: Para to OH (Strongly Activated).

  • C-5: Meta to OH (Deactivated by OH, Activated by OMe).

  • Result: Standard electrophilic aromatic substitution (EAS) favors C-2 and C-6.

Optimized Workflow: The "Vanillin Swap" Strategy

Direct functionalization of isovanillin to the 5-position is electronically disfavored. The most robust route utilizes vanillin (where C-5 is ortho to the activating OH) as the starting material, followed by an isomerization sequence.

Protocol: Synthesis of 5-Iodoisovanillin Precursor

Instead of fighting the electronics of isovanillin, we exploit the electronics of vanillin.

  • Iodination of Vanillin (Targeting C-5):

    • Reagents: Vanillin (1.0 eq), KI (1.1 eq), Oxone® (1.1 eq).

    • Solvent: Water (Green chemistry protocol).[1]

    • Conditions: Reflux for 1 hour.

    • Mechanism: The OH at C-4 directs iodine exclusively to C-5.

    • Yield: >85% 5-iodovanillin.[2]

  • Isomerization (The "Swap"):

    • Step A (Methylation): Methylate both oxygens to form 3,4-dimethoxy-5-iodobenzaldehyde (5-iodoveratraldehyde).

    • Step B (Selective Demethylation): Use AlCl₃/Pyridine or MgI₂/Ether to selectively cleave the ether ortho to the aldehyde (C-3 position in the isovanillin numbering).

    • Result: 5-iodo-3-hydroxy-4-methoxybenzaldehyde (5-iodoisovanillin).

Visualization: Regioselectivity Decision Tree

RegioSelectivity Isovanillin Isovanillin (3-OH, 4-OMe) DirectBr Direct Bromination (Br2/AcOH) Isovanillin->DirectBr Vanillin Vanillin (4-OH, 3-OMe) Iodination Iodination (KI/Oxone) Vanillin->Iodination ProductFail Mixture: 2-Bromo (Major) 6-Bromo (Minor) DirectBr->ProductFail Electronic Mismatch ProductSuccess 5-Iodovanillin (Single Isomer) Iodination->ProductSuccess Ortho-Direction Isomerization 1. Methylation 2. Selective Demethylation ProductSuccess->Isomerization Target TARGET: 5-Iodoisovanillin Isomerization->Target

Caption: Comparative pathways showing why starting from Vanillin is superior for accessing the 5-position.

Module 2: Overcoming Steric Hindrance (Cross-Coupling)

The Issue: Suzuki-Miyaura coupling at the C-5 position of isovanillin derivatives often stalls or requires excessive catalyst loading.

Root Cause Analysis: The C-5 halogen is ortho-substituted by the bulky methoxy group at C-4. This creates significant steric clash, preventing the oxidative addition of standard Palladium catalysts (like Pd(PPh₃)₄).

Optimized Protocol: Sterically Demanding Suzuki Coupling

To bypass the steric wall, you must use Buchwald Dialkylbiaryl Phosphine Ligands (specifically SPhos or XPhos). These ligands are bulky themselves, which paradoxically helps by forcing the formation of the active monoligated Pd(0) species that is electron-rich enough to insert into the hindered C-I or C-Br bond.

Experimental Setup
ComponentReagentRole
Substrate 5-Bromoisovanillin (or Iodo analog)Electrophile
Boronic Acid Arylboronic Acid (1.5 eq)Nucleophile
Catalyst Source Pd(OAc)₂ (1-2 mol%)Palladium source
Ligand SPhos (2-4 mol%)Critical: Overcomes steric hindrance
Base K₃PO₄ (2.0 eq)Activates Boron
Solvent Toluene : Water (10:[2]1)Biphasic system
Temp 80°C - 100°CThermal activation
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): Stir Pd(OAc)₂ and SPhos in the solvent for 10 minutes under Argon before adding reactants. This ensures formation of the active L-Pd(0) species.

  • Addition: Add the 5-haloisovanillin, boronic acid, and K₃PO₄.

  • Degassing: Sparge with Argon for 15 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Reaction: Heat to 80°C. Monitor via TLC (Solvent: 30% EtOAc/Hexanes).

    • Note: If the reaction stalls at 50% conversion, add a second aliquot of catalyst/ligand (0.5 mol%).

Visualization: The Steric Bypass Mechanism

StericCoupling PdPre Pd(OAc)2 ActiveCat L-Pd(0) Active Species PdPre->ActiveCat + Ligand Ligand SPhos (Bulky/e- Rich) Ligand->ActiveCat OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd Substrate 5-Bromo-Isovanillin (Hindered by 4-OMe) Substrate->OxAdd Ligand facilitates entry into hindered site Product 5-Aryl-Isovanillin OxAdd->Product Transmetalation & Red. Elim.

Caption: SPhos ligand enables the Pd-catalyst to penetrate the steric shield created by the C-4 methoxy group.[2]

Module 3: Troubleshooting & FAQ

Q1: Why did I get 2-bromoisovanillin instead of 5-bromo?

A: You likely used direct bromination (Br₂/AcOH) on isovanillin. The C-3 hydroxyl group is a powerful ortho-director. To target C-5, you must either block the C-2 position (difficult) or switch to the Vanillin -> Iodination -> Isomerization route described in Module 1.

Q2: My Suzuki coupling works on Vanillin but fails on Isovanillin. Why?

A: Check your boronic acid.[3] If you are coupling a hindered boronic acid (e.g., 2-methylphenylboronic acid) with 5-bromoisovanillin, you have a "di-ortho" substituted system. This is extremely crowded. Switch from SPhos to XPhos or Buchwald Precatalyst Gen 3 , and increase temperature to 110°C in Toluene.

Q3: How do I purify the 5-substituted product?

A: Isovanillin derivatives often streak on silica due to the phenol.

  • Tip: Add 1% Acetic Acid to your TLC and column eluent.

  • Recrystallization: 5-substituted isovanillins often crystallize well from EtOH/Water or Acetone/Water .

Q4: Can I protect the phenol to alter regioselectivity?

A: Yes, but it's tricky. Converting the C-3 OH to an Acetate (OAc) reduces its activating power, but it still directs ortho/para. Converting it to a bulky silyl ether (OTBS) might sterically block C-2, pushing substitution to C-6, but rarely to C-5. The electronic vector of the aromatic ring fundamentally disfavors C-5 nucleophilic attack unless the OH is removed or relocated.

References

  • Regioselective Iodination of Vanillin

    • Title: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
    • Source: Taylor & Francis (Green Chemistry Letters and Reviews).
    • URL:[Link]

  • Suzuki Coupling with Steric Hindrance

    • Title: A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
    • Source: BenchChem Application Notes.[4][5]

  • Synthesis of 5-Iodoisovanillin Ethers

    • Title: Approaches to Iodinated Deriv
    • Source: N
    • URL:[Link]

  • Steric Ligand Selection (SPhos/XPhos)

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

    • Source: Royal Society of Chemistry.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde and 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability and reproducibility of their work. The su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability and reproducibility of their work. The subtle shift of a single functional group on an aromatic ring can dramatically alter a molecule's biological activity, reactivity, and physicochemical properties. This guide provides an in-depth technical comparison of two such closely related isomers: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde and 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.

The challenge in distinguishing these two compounds lies in their identical molecular formula (C₈H₇FO₃) and molecular weight (170.14 g/mol ). Their differentiation, therefore, relies on sophisticated analytical techniques that can probe the unique electronic environments of their constituent atoms. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and chromatographic techniques (HPLC and GC-MS) to confidently distinguish between these two isomers. We will delve into the theoretical underpinnings of why each technique is effective and provide detailed, field-proven experimental protocols.

The Challenge: Positional Isomerism

The core difference between 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde (Isomer A) and 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (Isomer B) is the placement of the fluoro, hydroxyl, and methoxy groups relative to the aldehyde functionality. This seemingly minor structural variance leads to distinct electronic distributions within the benzene ring, which can be exploited for their differentiation.

Feature3-Fluoro-5-hydroxy-4-methoxybenzaldehyde (Isomer A)3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (Isomer B)
Structure
CAS Number Not readily available79418-78-3[1][2]
Key Difference Hydroxyl group is meta to the aldehyde and ortho to the fluorine.Hydroxyl group is para to the aldehyde and meta to the fluorine.

Spectroscopic Differentiation: A Multi-faceted Approach

A combination of spectroscopic techniques provides the most robust and unambiguous identification of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, we can map out the connectivity of the atoms within each isomer.

The substitution pattern on the benzene ring of each isomer results in a unique set of chemical shifts and coupling patterns for the two aromatic protons.

  • 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde (Isomer A): The two aromatic protons are in different chemical environments. One proton is ortho to the aldehyde and meta to the fluorine, while the other is ortho to the hydroxyl group and meta to both the aldehyde and fluorine. This will result in two distinct doublets in the aromatic region of the spectrum.

  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (Isomer B): The two aromatic protons are also in different environments. One is ortho to the aldehyde and meta to both the fluorine and hydroxyl groups. The other is ortho to the methoxy group and meta to the aldehyde and fluorine. This will also produce two distinct doublets, but their chemical shifts will differ from Isomer A due to the different electronic effects of the neighboring substituents.

Predicted ¹H NMR Data:

IsomerProtonPredicted Chemical Shift (ppm)Multiplicity
A Aldehyde (-CHO)~9.8s
Aromatic H~7.2-7.4d
Aromatic H~7.0-7.2d
Methoxy (-OCH₃)~3.9s
Hydroxyl (-OH)~5.5-6.5br s
B Aldehyde (-CHO)~9.8s
Aromatic H~7.3-7.5d
Aromatic H~7.1-7.3d
Methoxy (-OCH₃)~3.9s
Hydroxyl (-OH)~5.5-6.5br s

Disclaimer: The predicted NMR data is based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

The chemical shifts of the carbon atoms in the benzene ring are highly sensitive to the electronic effects of the substituents. The distinct substitution patterns of the two isomers will lead to different ¹³C NMR spectra.

Predicted ¹³C NMR Data:

IsomerCarbonPredicted Chemical Shift (ppm)
A Aldehyde (C=O)~190
Aromatic C (quaternary)~150-160 (multiple)
Aromatic C-H~110-125 (multiple)
Methoxy (-OCH₃)~56
B Aldehyde (C=O)~190
Aromatic C (quaternary)~145-155 (multiple)
Aromatic C-H~105-120 (multiple)
Methoxy (-OCH₃)~56

¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine atom will be different for each isomer due to the varying through-bond and through-space effects of the other substituents. Computational methods can be employed to predict these chemical shifts with reasonable accuracy.[3][4][5]

Predicted ¹⁹F NMR Chemical Shifts:

IsomerPredicted ¹⁹F Chemical Shift (ppm)
A More downfield
B More upfield

Rationale: In Isomer A, the hydroxyl group is ortho to the fluorine, potentially leading to a more deshielded environment for the fluorine nucleus compared to Isomer B, where the hydroxyl group is meta.

For definitive structural assignment, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, confirming the C-H connectivities.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. By analyzing the HMBC spectrum, one can piece together the entire molecular structure by identifying long-range C-H couplings. For instance, the aldehydic proton should show a correlation to the aromatic carbons two and three bonds away, which will have different chemical shifts in each isomer.

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) H1 ¹H NMR Prep->H1 Transfer to NMR tube C13 ¹³C NMR F19 ¹⁹F NMR HSQC HSQC HMBC HMBC Analysis Process and analyze spectra: - Chemical shifts - Coupling constants - 2D correlations H1->Analysis C13->Analysis F19->Analysis HSQC->Analysis HMBC->Analysis Structure Structure Elucidation Analysis->Structure

  • Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum.

  • 2D NMR Acquisition: Perform HSQC and HMBC experiments to establish C-H and long-range C-H correlations.

  • Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts, coupling patterns, and 2D correlations to the predicted data to assign the correct structure.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. While both isomers will exhibit characteristic peaks for the hydroxyl (-OH), aldehyde (-CHO), and methoxy (-OCH₃) groups, the precise frequencies and shapes of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), will differ due to the distinct molecular environments.

Key IR Spectral Features:

Functional GroupExpected Wavenumber (cm⁻¹)Expected Differences between Isomers
O-H stretch (hydroxyl)3200-3600The position and broadness of this peak may differ due to variations in intramolecular and intermolecular hydrogen bonding.
C=O stretch (aldehyde)1680-1700The electron-donating or -withdrawing effects of the substituents in different positions will slightly alter the C=O bond strength and thus its stretching frequency.
C-O stretch (methoxy)1200-1300 and 1000-1100The exact position of these bands will be sensitive to the overall electronic structure of the aromatic ring.
C-F stretch1000-1400The position of this band will be influenced by the adjacent substituents.
Aromatic C-H bending700-900The out-of-plane bending vibrations are highly characteristic of the substitution pattern on the benzene ring.

Experimental Protocol for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare sample as a KBr pellet or use ATR accessory Acquire Acquire spectrum using an FT-IR spectrometer Prep->Acquire Analysis Compare fingerprint regions and characteristic peak positions Acquire->Analysis

  • Sample Preparation: Prepare the sample using either the KBr pellet method (for high-quality transmission spectra) or an Attenuated Total Reflectance (ATR) accessory (for rapid, direct analysis of the solid).

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Carefully compare the spectra of the two isomers, paying close attention to the fingerprint region and the precise wavenumbers of the key functional group vibrations.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers will have the same molecular ion peak (m/z = 170), their fragmentation patterns upon ionization (e.g., by electron impact) may differ. The stability of the resulting fragment ions will be influenced by the positions of the substituents, potentially leading to different relative abundances of certain fragments.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): m/z = 170

  • Common Fragments:

    • Loss of H radical: [M-H]⁺, m/z = 169

    • Loss of CHO radical: [M-CHO]⁺, m/z = 141

    • Loss of CH₃ radical from the methoxy group: [M-CH₃]⁺, m/z = 155

  • Distinguishing Fragments: Subtle differences in the relative intensities of these and other smaller fragments may be observed.

Experimental Protocol for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis Intro Introduce sample via direct infusion or through GC/LC Acquire Acquire mass spectrum (e.g., using EI or ESI) Intro->Acquire Analysis Compare fragmentation patterns and relative abundances of ions Acquire->Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic separation technique (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Compare the fragmentation patterns of the two isomers.

Chromatographic Separation: Resolving the Mixture

Chromatographic techniques are essential for separating the two isomers, which is often a prerequisite for their individual characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. The polarity difference between the two isomers, arising from the different positions of the polar hydroxyl and methoxy groups, can be exploited for their separation.

Experimental Protocol for HPLC Separation

  • Column Selection: A reversed-phase C18 column is a good starting point. For enhanced selectivity, a phenyl-hexyl or a pentafluorophenyl (PFP) column could be beneficial due to potential π-π and dipole-dipole interactions with the aromatic rings of the analytes.[6]

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., around 280 nm).

  • Method Development: Optimize the gradient profile and flow rate to achieve baseline separation of the two isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The two isomers may have slightly different boiling points and interactions with the GC column's stationary phase, leading to different retention times.

Experimental Protocol for GC-MS Analysis

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability, the hydroxyl group can be derivatized, for example, by silylation (e.g., with BSTFA) or methoximation.[7] This will also likely enhance the difference in retention times between the two isomers.

  • Column Selection: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is a suitable choice.

  • Temperature Program: A temperature gradient from a lower initial temperature to a higher final temperature will be necessary to elute the compounds.

  • MS Detection: The mass spectrometer can be operated in full scan mode to obtain the fragmentation patterns for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity if the isomers are already characterized.

Conclusion: A Holistic Approach to Isomer Differentiation

Distinguishing between 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde and 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde requires a systematic and multi-technique approach. While each analytical method provides valuable clues, a combination of techniques offers the most definitive and reliable identification.

  • NMR spectroscopy , particularly with the aid of 2D experiments like HSQC and HMBC, stands as the most powerful tool for unambiguous structure elucidation.

  • ¹⁹F NMR provides a unique and sensitive probe for the local electronic environment of the fluorine atom.

  • IR spectroscopy offers a rapid method for confirming the presence of key functional groups and for "fingerprinting" the isomers.

  • Mass spectrometry , especially when coupled with chromatography, aids in confirming the molecular weight and can reveal subtle differences in fragmentation.

  • Chromatographic techniques like HPLC and GC-MS are essential for the separation of the isomers, which is often a necessary first step for their individual analysis.

By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]

  • Penner, P. & Vulpetti, A. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available from: [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie International Edition, 59(30), 12669–12673. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]

  • Burns, D. C., Ellis, D. A., & March, R. E. (2007). A predictive tool for assessing (13)C NMR chemical shifts of flavonoids. Magnetic Resonance in Chemistry, 45(10), 835-845. Available from: [Link]

  • PubChem. 3-fluoro-4-hydroxy-5-methoxybenzaldehyde. Available from: [Link]

  • NIST WebBook. Benzaldehyde, 3-hydroxy-4-methoxy-. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Available from: [Link]

  • MassBank. 4-METHOXYBENZALDEHYDE; EI-B; MS. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. Available from: [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]

  • HSC Cores - BookStack. GC/MS Sample Preparation. Available from: [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Available from: [Link]

  • PubMed Central. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • ResearchGate. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Available from: [Link]

  • ResearchGate. HPLC chromatograms showing separation of.... Available from: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • PubMed Central. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein–an intermediate of synthesizing advantame. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],.... Available from: [Link]

Sources

Comparative

Spectroscopic data for CAS 79418-74-9 verification

Publish Comparison Guide: Spectroscopic Verification of CAS 79418-74-9 Topic: Spectroscopic Data for CAS 79418-74-9 Verification Target Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Content Type: Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Verification of CAS 79418-74-9

Topic: Spectroscopic Data for CAS 79418-74-9 Verification Target Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Content Type: Technical Comparison & Verification Guide

Executive Summary

CAS 79418-74-9 , chemically identified as 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde , is a critical fluorinated building block used in the synthesis of complex pharmaceutical agents, including renin inhibitors and potential antineoplastic agents. Its structural specificity—characterized by a unique substitution pattern of fluorine, hydroxyl, and methoxy groups on the benzaldehyde core—presents a verification challenge.

Common synthetic routes often yield regioisomers, particularly 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3) , which possesses identical molecular weight (170.14 g/mol ) and similar polarity. Standard low-resolution mass spectrometry (LRMS) cannot distinguish these isomers. This guide provides a definitive spectroscopic framework to authenticate CAS 79418-74-9, distinguishing it from its "Isomer Trap" using high-resolution NMR and IR techniques.

Part 1: The Spectroscopic Gold Standard (CAS 79418-74-9)

To validate the identity of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde, the following multi-modal data profile must be met. This profile serves as the "fingerprint" for the pure compound.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-d₆ or CDCl₃

NucleusSignal (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H 9.80 – 9.85Singlet (s)–CHO (C1)Characteristic aldehyde proton.
¹H ~7.30 – 7.45Doublet of Doublets (dd)Ar-H (C2/C6)Critical: The protons at C2 and C6 are magnetically non-equivalent due to the asymmetric F/OH substitution. Look for long-range coupling with Fluorine (

or

).
¹H 3.85 – 3.95Singlet (s)–OCH₃ (C4)Methoxy group flanked by F and OH.
¹H 10.0 – 10.5Broad Singlet–OH (C5)Phenolic proton; shift varies with concentration and solvent.
¹³C ~190.5SingletC=OCarbonyl carbon.
¹⁹F -130 to -135Singlet/MultipletAr-F (C3)Fluorine chemical shift is highly sensitive to the ortho-methoxy group.
Mass Spectrometry (MS) & Infrared (IR) Data
  • ESI-MS:

    
     169.0 
    
    
    
    (Negative Mode).
    • Note: Positive mode often shows weak ionization for phenols; negative mode is preferred.

  • FT-IR (ATR):

    • 3200–3400 cm⁻¹: Broad O–H stretch (Phenol).

    • 1680–1700 cm⁻¹: Strong C=O stretch (Conjugated Aldehyde).

    • 1280–1300 cm⁻¹: C–F stretch (Aryl Fluoride).

Part 2: The Isomer Trap – Comparative Verification

The most common analytical failure is misidentifying the regioisomer CAS 79418-78-3 as the target product. The table below outlines the definitive discriminatory factors.

Table 1: Discriminatory Data – Target vs. Isomer
FeatureTarget: CAS 79418-74-9 Alternative: CAS 79418-78-3 Differentiation Logic
Structure 3-Fluoro-5-hydroxy -4-methoxy3-Fluoro-4-hydroxy -5-methoxyOH vs OMe position relative to F.
¹H NOE (Nuclear Overhauser Effect) Irradiating –OCH₃ (C4) shows NO signal to Ar-H.Irradiating –OCH₃ (C5) shows strong NOE to H6 .Definitive Test: In the target, OMe is flanked by F and OH (no protons). In the isomer, OMe is adjacent to H6.
¹⁹F NMR Shift Shielded by ortho-OMe.Deshielded (relative) by ortho-OH.Electronic environment of F differs significantly.
Coupling Constants (

)
H2 shows distinct coupling (closer to F).H2 and H6 coupling patterns differ due to symmetry changes.Long-range F-H coupling is geometry-dependent.

Part 3: Experimental Verification Workflow

This protocol ensures a self-validating system where the failure of one step triggers a specific check in the next.

Step 1: Purity Assessment (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over 20 min.

  • Detection: 254 nm (Aromatic) and 280 nm (Phenol).

  • Criterion: Single peak >98% area. If a shoulder appears, it is likely the isomer.

Step 2: Structural Confirmation (1D & 2D NMR)
  • Sample: Dissolve 10 mg in 0.6 mL DMSO-d₆.

  • Experiment A (1H): Confirm aldehyde singlet and methoxy singlet.

  • Experiment B (1D NOE or NOESY): Target the Methoxy peak (~3.9 ppm).

    • Result: If NOE is observed to an aromatic proton, REJECT the batch (It is CAS 79418-78-3).

    • Result: If NOE is silent (or only to OH), ACCEPT the batch (It is CAS 79418-74-9).

Part 4: Visualization of Logic

The following diagram illustrates the decision tree for verifying CAS 79418-74-9, emphasizing the critical NOE checkpoint.

VerificationLogic Start Unknown Sample (CAS 79418-74-9 Candidate) HPLC Step 1: HPLC-UV Purity (>98% Single Peak?) Start->HPLC HPLC->Start Fail (Purify) MS Step 2: MS Analysis (m/z 169 [M-H]-?) HPLC->MS Pass NMR_1H Step 3: 1H NMR (Aldehyde & OMe Peaks Present?) MS->NMR_1H Pass NOE_Test CRITICAL: NOE Experiment Irradiate OMe (~3.9 ppm) NMR_1H->NOE_Test Pass Result_Isomer Result: NOE Signal to Ar-H Observed Identity: 3-Fluoro-4-hydroxy-5-methoxy (CAS 79418-78-3) NOE_Test->Result_Isomer Signal Detected Result_Target Result: NO NOE Signal to Ar-H Identity: 3-Fluoro-5-hydroxy-4-methoxy (CAS 79418-74-9) NOE_Test->Result_Target No Signal

Caption: Logical workflow for distinguishing the target compound from its regioisomer using NOE spectroscopy.

References

  • Creveling, C. R., McNeal, E. T., Cantacuzene, D., & Kirk, K. L. (1981).[1] Influence of fluorine substitution on the site of enzymic O-methylation of fluorinated norepinephrines. Journal of Medicinal Chemistry, 24(12), 1395–1399.[1] [Link]

  • European Patent Office. (2010). Morpholine derivative and use thereof as renin inhibitor. EP2168952A1.[2] (Describes synthesis and MS data for 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde

Topic: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, EHS Officers, and Drug Development Scientists[1][2][3] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, EHS Officers, and Drug Development Scientists[1][2][3]

Executive Summary & Immediate Action

Chemical Identity: 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde CAS Number: 79418-74-9 Primary Hazard: Irritant (Skin, Eyes, Respiratory).[1][2][3][4] Combustible solid. Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1][2][3]

CRITICAL WARNING: This compound is a fluorinated benzaldehyde derivative.[3] Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong bases in waste streams.[3]

Chemical Profile & Hazard Identification

Understanding the chemical properties is the first step in safe disposal.[3] This specific isomer (5-hydroxy-4-methoxy) must be distinguished from its more common isomer (4-hydroxy-5-methoxy, CAS 79418-78-3) for accurate inventory tracking, though disposal protocols are chemically similar.[1][2][3]

PropertyDataOperational Implication
CAS Number 79418-74-9 Use this exact ID for waste labeling to prevent inventory errors.
Formula C₈H₇FO₃Fluorinated organic content requires incineration with scrubber systems.[3]
Physical State Solid (Powder)High risk of dust generation; requires particulate control during transfer.[3]
Acidity/Basicity Phenolic Hydroxyl (pKa ~7-8)Incompatible with strong bases (forms salts) and strong oxidizers.[1][2][3]
GHS Classification Skin Irrit. 2, Eye Irrit.[3][4][5][6] 2A, STOT SE 3PPE (Nitrile gloves, safety goggles, N95/P100 mask) is mandatory.[3]
Pre-Disposal Segregation & Handling

Effective disposal begins at the bench.[3] Segregating waste streams prevents dangerous reactions and reduces disposal costs.[3]

A. Solid Waste (Pure Compound) [3]
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant."

  • Protocol: Do not dissolve in solvent solely for disposal purposes unless required by your specific facility's liquid waste stream protocols.[3] Solid incineration is generally preferred for pure powders to minimize solvent waste volume.[3]

B. Liquid Waste (Mother Liquors/Solvents) [3]
  • Composition: Typically contains the aldehyde dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol).[3]

  • Segregation:

    • Halogenated Stream: If dissolved in DCM or Chloroform.[3]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Acetone.[3]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the process involved strong acids or bases, neutralize carefully before adding to the solvent waste carboy to prevent exothermic reactions in the drum.[3]

C. Contaminated Debris [1][2][3]
  • Items: Weigh boats, pipettes, gloves, and paper towels.[3]

  • Protocol: Double-bag in heavy-duty polyethylene bags (minimum 2 mil thickness) or place in a rigid "Lab Debris" drum. Label as "Contaminated Debris - Trace Organics."[1][2][3]

Detailed Disposal Workflows
Workflow 1: Waste Segregation Decision Tree

Use this logic flow to determine the correct waste stream for your material.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Solution Debris Contaminated Items (Gloves, Paper) StateCheck->Debris Consumables PureCheck Is it Pure Chemical? Solid->PureCheck SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Hazardous Debris Bin (Double Bagged) Debris->DebrisBin SolidWaste Solid Waste Stream (Incineration) PureCheck->SolidWaste Yes PureCheck->DebrisBin No (Trace) Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, Acetone) SolventCheck->NonHalo No Halogens Trash Do NOT throw in Trash See Debris Stream

Figure 1: Decision tree for segregating 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde waste streams.

Workflow 2: Emergency Spill Response

In the event of a powder spill outside of containment.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (Gloves, Goggles, N95) Evacuate->PPE Contain 3. Containment Cover with damp paper towel to prevent dust PPE->Contain Clean 4. Cleanup Scoop into waste jar Contain->Clean Wash 5. Decontaminate Surface Soap & Water Wash Clean->Wash Report 6. Report to EHS Wash->Report

Figure 2: Step-by-step spill response protocol minimizing dust inhalation risks.

Regulatory Compliance & Documentation

To ensure full compliance with EPA (US) or local environmental agencies, follow these coding and labeling standards.

  • RCRA Classification (US):

    • This specific compound is not P-listed or U-listed by name.[1][2][3]

    • However, it likely falls under Characteristic Hazardous Waste if it exhibits ignitability (D001) or if the waste stream contains listed solvents (e.g., F002 for halogenated solvents).[3]

    • Default Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents) but treat with full hazardous protocols due to toxicity.[3]

  • Labeling Requirements:

    • Chemical Name: Must be written out in full: "3-Fluoro-5-hydroxy-4-methoxybenzaldehyde." Do not use abbreviations or chemical formulas alone.

    • Hazards: Check "Toxic" and "Irritant."[3][6]

Final Disposal (Facility Interface)
  • Method: The only acceptable destruction method is Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3]

  • Why Incineration? The fluorine atom requires high-temperature thermal oxidation to ensure complete mineralization and capture of HF (Hydrogen Fluoride) gas in the facility's scrubbers.[1][2][3]

  • Transport: Ensure the waste container is tightly capped, free of exterior contamination, and placed in secondary containment during transport to the central accumulation area.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.